N-butyl-6-chloropyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-butyl-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGITJOGBLZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650004 | |
| Record name | N-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26423-00-7 | |
| Record name | N-Butyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine: Properties, Synthesis, and Applications
Introduction
N-butyl-6-chloropyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a validated synthetic protocol, characteristic reactivity, spectroscopic profile, and its utility for researchers, scientists, and drug development professionals. The strategic placement of the n-butyl group and a reactive chlorine atom makes this molecule a versatile intermediate for creating libraries of compounds with diverse biological activities.[1][2]
Chemical Identity and Core Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is identified by the CAS Number 26423-00-7.[3] Its fundamental properties are summarized below.
Visualizing the Core Structure
The structure consists of a pyrimidine ring substituted at the C4 position with an n-butylamine group and at the C6 position with a chlorine atom.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 26423-00-7 | [3] |
| Molecular Formula | C₈H₁₂ClN₃ | [3] |
| Molecular Weight | 185.65 g/mol | PubChem |
| IUPAC Name | This compound | [3] |
| Appearance | Typically a solid | Inferred from related compounds |
| Boiling Point | ~351.7°C at 760 mmHg (Predicted) | [4][5] |
| Storage | Store at 2-8°C in a dry, sealed place | [4][5] |
Synthesis and Reaction Mechanism
The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms in the starting material, 4,6-dichloropyrimidine.
Causality of the Synthetic Route
The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, making the carbon atoms at the C4 and C6 positions electrophilic and thus highly susceptible to attack by nucleophiles.[6] The reaction with n-butylamine, a primary amine, proceeds readily. The choice of a base, such as potassium carbonate (K₂CO₃), is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[6] DMF is an ideal solvent as it is polar aprotic, effectively solvating the cationic species and facilitating the reaction.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: SₙAr Synthesis
This protocol is adapted from established procedures for the mono-amination of dichloropyrimidines.[6][7]
-
Preparation : To a solution of 4,6-dichloropyrimidine (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 mmol).
-
Reactant Addition : Add n-butylamine (1.1 to 2.2 mmol) to the stirred solution. Using a slight excess of the amine can drive the reaction to completion.
-
Reaction : Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4,6-dichloropyrimidine spot is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation : Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Chemical Reactivity and Strategic Utility
The primary value of this compound in synthetic chemistry lies in the reactivity of the remaining chlorine atom at the C6 position. This site serves as a handle for further molecular elaboration.
-
Further Nucleophilic Substitution : The C6-chloro group can be displaced by a second, different nucleophile (e.g., another amine, an alcohol, or a thiol). This allows for the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines, which are common scaffolds in kinase inhibitors.[1][6]
-
Palladium-Catalyzed Cross-Coupling : The C-Cl bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the formation of C-C or C-N bonds, attaching aryl, heteroaryl, or alkyl groups to the pyrimidine core, thereby accessing a vast chemical space for drug discovery.[2]
Visualizing its Role as an Intermediate
Caption: Strategic utility of this compound in synthesis.
Spectroscopic Profile
Characterization of this compound is routinely performed using standard spectroscopic techniques. The following data are predictive, based on the known effects of its constituent functional groups.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Pyrimidine C2-H (singlet) | δ 8.0 - 8.5 ppm |
| Pyrimidine C5-H (singlet) | δ 6.0 - 6.5 ppm | |
| N-H (broad singlet) | δ 5.0 - 7.0 ppm (variable) | |
| N-CH₂ - (triplet or multiplet) | δ 3.2 - 3.6 ppm | |
| -CH₂-CH₂ -CH₂- (multiplet) | δ 1.4 - 1.7 ppm | |
| -CH₂-CH₂ -CH₃ (multiplet) | δ 1.2 - 1.5 ppm | |
| -CH₃ (triplet) | δ 0.8 - 1.0 ppm | |
| ¹³C NMR | Pyrimidine C4, C6 (quaternary) | δ 160 - 165 ppm |
| Pyrimidine C2 | δ 155 - 160 ppm | |
| Pyrimidine C5 | δ 100 - 110 ppm | |
| Butyl carbons | δ 13 - 45 ppm | |
| FT-IR | N-H stretch (secondary amine) | 3300 - 3500 cm⁻¹ (sharp, medium) |
| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | |
| C=N, C=C stretch (aromatic) | 1550 - 1650 cm⁻¹ | |
| C-Cl stretch | 600 - 800 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 185 |
| Isotope Peak [M+2]⁺ | m/z = 187 (approx. 1/3 intensity of M⁺ due to ³⁷Cl)[10] | |
| Base Peak | Fragmentation via alpha-cleavage of the butyl group is likely. |
Safety and Handling
As with all chlorinated heterocyclic compounds and amines, proper safety precautions are mandatory. Information should be sourced from a current Safety Data Sheet (SDS) before handling.
-
General Handling : Work in a well-ventilated area or under a chemical fume hood.[11] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[11][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]
-
Hazards : The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store at recommended temperatures (2-8°C) to maintain quality.[4][5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay between the electron-deficient pyrimidine core, a solubilizing n-butyl group, and a strategically placed, reactive chlorine atom. Its straightforward synthesis via SₙAr and the versatile reactivity of the C6-chloro position make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively leverage this molecule in the design and development of novel therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ivanova, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5729. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]
-
University of Wisconsin. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Wang, T., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cas 41259-67-0|| where to buy N4-butyl-6-chloropyrimidine-4,5-diamine [english.chemenu.com]
- 5. CAS 41259-67-0 | N4-Butyl-6-chloropyrimidine-4,5-diamine - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lehigh.edu [lehigh.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Amino-6-chloropyrimidine | 5305-59-9 [amp.chemicalbook.com]
N-butyl-6-chloropyrimidin-4-amine molecular weight and formula
An In-depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine for Advanced Research
This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's fundamental properties, synthesis, and analytical characterization, underpinned by field-proven insights and established scientific principles.
Core Molecular Attributes and Significance
This compound is a substituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in medicinal chemistry, renowned for its presence in numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The specific combination of a chloro group at the 6-position and an N-butylamine at the 4-position imparts a unique reactivity profile, making it a valuable building block for creating more complex molecules with therapeutic potential.
The chlorine atom at the 6-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design programs. The butylamine side chain can influence solubility, lipophilicity, and steric interactions within a target's binding pocket.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is the cornerstone of all quantitative chemical work, from reaction stoichiometry to analytical quantification.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 26423-00-7 | [2] |
| Molecular Formula | C₈H₁₂ClN₃ | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| SMILES | ClC1=CC(NCCCC)=NC=N1 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of reaction is the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the electronegative chlorine atom.
A common and efficient laboratory-scale synthesis starts from the commercially available precursor, 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a selective substitution.
Synthetic Workflow
The logical flow for the synthesis is designed to favor the mono-substituted product over the di-substituted byproduct. This is achieved by controlling the stoichiometry of the reactants and the reaction temperature.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution should yield the target compound with predictable purity and yield, verifiable by the analytical methods outlined in Section 3.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Nucleophilic Attack: Slowly add n-butylamine (1.05 eq) to the stirred solution at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent, 4,6-dichloropyrimidine.
-
Reaction Progression: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.
-
Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid or oil.
Analytical Characterization and Quality Control
For use in research and drug development, rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.
Standard Analytical Methods
| Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the butyl chain protons and the pyrimidine ring protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule | Resonances for all 8 unique carbon atoms. |
| LC-MS | Purity determination and mass confirmation | A major peak in the chromatogram with an [M+H]⁺ ion corresponding to m/z 186.65. |
| HPLC | Quantitative purity analysis | Purity determination (typically >95%) by peak area percentage at a specified wavelength (e.g., 254 nm). |
Sample Preparation for LC-MS Analysis
A robust analytical method is crucial for ensuring batch-to-batch consistency. The following protocol is a standard starting point.
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 100-fold with the mobile phase to a final concentration of 10 µg/mL.
-
Instrumentation: Utilize a C18 reverse-phase HPLC column.
-
Mobile Phase: A typical gradient program would use water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[3]
-
Detection: Monitor via UV detection (e.g., at 254 nm) and a mass spectrometer operating in positive electrospray ionization (ESI) mode.[3][4]
Applications in Drug Discovery
The title compound is a valuable intermediate in the synthesis of kinase inhibitors.[1] The pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases. The this compound core can be elaborated through reactions at the chloro position to build libraries of compounds for screening against various kinase targets implicated in oncology and inflammatory diseases.[5]
Caption: Role of the title compound in a typical drug discovery cascade.
Safety and Handling
As with all chlorinated organic compounds and amines, appropriate safety precautions must be taken.
-
Hazard Statements: May cause skin and serious eye irritation.[2]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]
References
- BLD Pharm. (n.d.). This compound.
- CymitQuimica. (n.d.). 4-Amino-6-chloropyrimidine.
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). N-butyl-2,2,6,6-tetramethyl-4-piperidinamine. PubChem Compound Summary.
- Sigma-Aldrich. (n.d.). 4-Amino-6-chloropyrimidine.
-
Journal of Applied Pharmaceutical Science. (2023). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
N-butyl-6-chloropyrimidin-4-amine mechanism of action in biological systems
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-butyl-6-chloropyrimidin-4-amine in Biological Systems
Foreword: From Structural Alert to Mechanistic Hypothesis
To the researcher, a novel chemical entity like this compound is not merely a structure, but a question. Its pyrimidine core, a privileged scaffold in medicinal chemistry, immediately signals a potential for interaction with a host of biological targets. The presence of a reactive chloropyrimidine moiety, in particular, serves as a significant "structural alert," pointing towards a probable mechanism involving kinase inhibition, a cornerstone of modern oncology and immunology.[1][2][3]
This guide is structured not as a static review of established facts, but as a strategic workflow for the de-novo elucidation of this compound's mechanism of action. As a Senior Application Scientist, my objective is to provide a robust, experimentally-driven framework that moves from a broad hypothesis to a validated biological pathway. We will treat this compound as our primary case study, outlining the logical and technical steps required to precisely define its molecular function. This document is intended for drug development professionals and researchers who are tasked with transforming chemical matter into mechanistic knowledge.
Part 1: The Central Hypothesis - A Kinase Inhibitor Profile
The 4-amino-6-chloropyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][3][4] Kinases utilize ATP to phosphorylate substrate proteins, and the pyrimidine ring acts as a bioisostere of the adenine portion of ATP, enabling competitive binding at the enzyme's active site.[3]
Furthermore, the chloro-substituent at the C6 position is an electrophilic center susceptible to nucleophilic attack. This opens the possibility of a covalent, irreversible mechanism of action.[2] Specifically, this can occur via a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue located near the ATP-binding pocket of a kinase.[2] This covalent binding modality can lead to prolonged target engagement and enhanced potency.
Therefore, our central hypothesis is twofold:
-
This compound functions as a protein kinase inhibitor.
-
The mechanism may be either reversible (competitive with ATP) or irreversible (covalent modification of a target cysteine).
The following sections detail the experimental cascade designed to test this hypothesis.
Part 2: The Workflow for Target Identification and Validation
To systematically identify the molecular target(s) of this compound, a multi-step, self-validating workflow is essential. This process begins with a broad, unbiased screen and progressively narrows the focus to a specific, validated target and pathway.
Step 1: Kinome-Wide Profiling
The logical first step is to screen this compound against a large panel of recombinant human kinases. This provides an unbiased view of its selectivity and identifies the most potent interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A radiometric or fluorescence-based assay (e.g., Z'-LYTE™, LanthaScreen™) is used to measure the phosphorylation of a specific peptide substrate by a kinase in the presence of ATP.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine the IC50.
-
Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of >400 human kinases.
-
Assay Execution (Primary Screen):
-
Perform an initial screen at a high concentration (e.g., 10 µM) of the compound against the full kinase panel.
-
The reaction mixture typically includes the kinase, a specific substrate peptide, and ATP at its Km concentration.
-
Incubate the compound with the kinase for a set period (e.g., 60 minutes) before initiating the reaction with ATP. This pre-incubation is critical for identifying potential covalent inhibitors.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO vehicle control.
-
Identify "hits" as kinases showing >90% inhibition.
-
-
IC50 Determination (Secondary Screen):
-
For all identified hits, perform a dose-response analysis using the serial dilution series.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Hypothetical Data Summary
For the purpose of this guide, let us assume the screen yields the following results:
| Kinase Target | Family | % Inhibition @ 10 µM | IC50 (nM) |
| MSK1 | AGC | 98% | 85 |
| Aurora A | Aurora | 95% | 150 |
| ERK2 | CMGC | 25% | >10,000 |
| AKT1 | AGC | 15% | >10,000 |
This hypothetical data suggests this compound is a potent inhibitor of MSK1 and Aurora A.
Step 2: Cellular Target Engagement & Covalent Binding
A positive result in a biochemical assay does not guarantee the compound engages the target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. Concurrently, mass spectrometry can be used to definitively test the covalent binding hypothesis.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This shift in the melting temperature (Tm) is measured.
-
Cell Culture: Grow a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Analyze the soluble protein fraction by Western blot using antibodies specific for the putative targets (MSK1, Aurora A) and a control protein (e.g., GAPDH).
-
Data Interpretation: A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating direct binding and stabilization.
Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Binding
-
Principle: This method determines if the compound has formed a covalent adduct with the target protein by measuring the precise mass of the protein.
-
Reaction: Incubate recombinant MSK1 protein with a 5-fold molar excess of this compound for 2 hours at room temperature.
-
Sample Preparation: Desalt the protein sample to remove unbound compound.
-
Mass Spectrometry: Analyze the sample using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).
-
Data Analysis:
-
Determine the mass of the untreated protein.
-
Look for a new peak in the treated sample corresponding to the mass of the protein plus the mass of the compound, minus the mass of the displaced chlorine atom.
-
(Mass of Adduct) = (Mass of MSK1) + (Mass of C8H12N3)
-
To confirm the site of modification, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by MS/MS to identify the specific cysteine residue that has been modified.
-
Part 3: Downstream Pathway Analysis and Phenotypic Correlation
Confirming target engagement is necessary but not sufficient. A true mechanism of action study must demonstrate that target binding leads to a functional consequence on the relevant signaling pathway.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Principle: If this compound inhibits MSK1, the phosphorylation of its known downstream substrates should decrease. A primary substrate of MSK1 is the transcription factor CREB at serine 133.
-
Cell Treatment:
-
Seed A549 cells and serum-starve overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the pathway with a known activator (e.g., Anisomycin or EGF) for 15-30 minutes.
-
-
Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-CREB (Ser133), total CREB, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Expected Outcome: A dose-dependent decrease in the p-CREB/total CREB ratio in compound-treated cells compared to the stimulated vehicle control would validate the functional inhibition of the MSK1 pathway.
Conclusion: Synthesizing a Coherent Mechanism
This technical guide outlines a systematic, multi-pillar approach to defining the mechanism of action for this compound. By progressing from broad biochemical profiling to specific cellular target validation and functional pathway analysis, a researcher can confidently build a data-driven narrative.
-
Biochemical Potency: Low nanomolar IC50 against MSK1.
-
Cellular Engagement: Confirmed binding and thermal stabilization in intact cells via CETSA.
-
Covalent Mechanism: A measured mass shift in the MSK1 protein consistent with covalent adduct formation.
-
Functional Consequence: Dose-dependent inhibition of CREB phosphorylation, a key downstream substrate of MSK1.
This framework is not only applicable to the titular compound but serves as a universal template for mechanism-of-action studies for any novel small molecule inhibitor, providing the scientific integrity and logical rigor demanded by modern drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bavetsias, V. et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 1988-2009. [Link]
-
Cartwright, M. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1166-1174. [Link]
-
Sondhi, S. M. et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 17(17), 6296-6302. [Link]
-
Bekemeier, H. et al. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-7. [Link]
-
Al-Ostoot, F. H. et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6333. [Link]
- Google Patents.
-
Kaur, R. et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14, 12345-12361. [Link]
-
Qureshi, F. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1269, 133816. [Link]
-
El-Sayed, N. F. et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6393. [Link]
-
Zhang, H. et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2971. [Link]
-
Shi, D. et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645. [Link]
Sources
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Aminopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition — A Technical Guide to the Potential Biological Targets of N-butyl-6-chloropyrimidin-4-amine Derivatives
Abstract
The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective protein kinase inhibitors. This technical guide provides an in-depth analysis of the potential biological targets of derivatives of N-butyl-6-chloropyrimidin-4-amine. While direct, extensive research on this specific N-butyl derivative is limited in public literature, this document synthesizes data from structurally related 4-amino-6-chloropyrimidine compounds to build a robust profile of its likely biological activities. We will explore the foundational principles of its mechanism of action, delve into the primary and secondary kinase targets, and provide detailed, field-proven experimental protocols for target validation and cellular characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for therapeutic innovation.
Introduction: The Significance of the 4-Aminopyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 4-amino-6-chloropyrimidine core, in particular, presents a highly versatile scaffold for drug design.
This structure incorporates several key features that make it an ideal starting point for kinase inhibitor development:
-
4-Amino Group: This group is essential for forming critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of most protein kinases. This interaction mimics the binding of the adenine base of ATP and is a primary anchor for the inhibitor.[4]
-
Pyrimidine Core: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, further stabilizing the inhibitor's position within the hinge region. The aromatic nature of the ring allows for favorable hydrophobic and van der Waals interactions within the ATP pocket.[5]
-
6-Chloro Group: The chlorine atom at the 6-position is a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward synthetic route to introduce a wide variety of substituents.[6] This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
N-Butyl Group (at the 4-amino position): While less commonly explored in the literature than aryl substitutions, the N-butyl group is expected to occupy a hydrophobic pocket adjacent to the hinge-binding region. Its size, flexibility, and lipophilicity can significantly influence the compound's selectivity profile and cell permeability.
Based on these structural features, the primary biological targets for this compound derivatives are overwhelmingly predicted to be protein kinases .
Primary Target Class: Protein Kinases
Protein kinases are a large family of enzymes that regulate virtually every cellular process by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[7]
General Mechanism of Kinase Inhibition
Derivatives of the 4-aminopyrimidine scaffold almost invariably function as ATP-competitive inhibitors . They achieve their inhibitory effect by occupying the ATP-binding site on the kinase, preventing the binding and hydrolysis of ATP and thus blocking the phosphorylation of downstream substrates. The 4-amino group forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is a structurally conserved feature across the kinome.
Potential Kinase Targets
Based on extensive research into related pyrimidine scaffolds, several kinase families emerge as high-probability targets for this compound derivatives.
The Aurora kinases (A, B, and C) are critical regulators of mitosis, governing processes like centrosome maturation, chromosome segregation, and cytokinesis.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets. Numerous pyrimidine-based compounds have been developed as potent Aurora kinase inhibitors.[9][10] The selectivity between Aurora A and Aurora B can often be tuned by modifications at the C6 position, which interfaces with a single amino acid difference between the two kinases (Thr217 in Aurora A vs. Glu161 in Aurora B).[7]
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways controlling cell growth and proliferation, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11][12] Mutations and overexpression of EGFR are key drivers in several cancers, particularly non-small-cell lung cancer (NSCLC). The 4-anilinopyrimidine scaffold is the basis for several approved EGFR inhibitors (e.g., gefitinib, erlotinib), demonstrating the scaffold's high affinity for this target.[13]
The JNKs (JNK1, JNK2, JNK3) are members of the mitogen-activated protein kinase (MAPK) family and are activated by environmental stress signals.[14] They play complex roles in apoptosis, inflammation, and neurodegenerative disorders. Several series of aminopyrimidine derivatives have been reported as potent JNK inhibitors, with SAR studies indicating that lipophilic groups can enhance potency.[3]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not publicly available, we can infer key relationships from analogous series.
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| C4-Amino Group | Varying alkyl chain length (e.g., methyl to butyl to hexyl) | Potency and selectivity will be highly dependent on the size and shape of the adjacent hydrophobic pocket in the target kinase. A butyl group may offer a good balance of lipophilicity and fit for many kinases. | The alkyl group explores a hydrophobic region. Optimal chain length is required to maximize van der Waals contacts without introducing steric clashes. |
| C6-Position | Replacement of Cl with various amines or aryl groups | This is the primary vector for modulating potency and selectivity. Bulky or charged groups can be introduced to interact with residues in the solvent-exposed region of the ATP pocket. | The 6-position points towards the entrance of the ATP-binding site, allowing for the introduction of large functional groups to target unique features of a specific kinase.[6] |
| C5-Position | Introduction of a substituent (e.g., F, Me) | Can increase potency by making additional contacts or by influencing the electronics of the pyrimidine ring. | The C5 position can be modified to probe for additional interactions or to block potential sites of metabolism. |
Experimental Validation of Biological Targets
Validating the interaction between a compound and its putative target is a critical step in drug discovery. This section provides detailed protocols for key experiments to confirm target engagement and elucidate the cellular consequences.
In Vitro Target Engagement: Kinase Inhibition Assay
The first step is to determine if the compound can inhibit the enzymatic activity of a purified kinase in vitro. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.
Objective: To determine the IC50 value of a test compound against a purified protein kinase.
Materials:
-
Test Compound (e.g., this compound derivative) dissolved in DMSO.
-
Purified active kinase of interest.
-
Kinase-specific substrate (peptide or protein).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Km for the specific kinase.
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Initiate Kinase Reaction: Add ATP to the kinase/substrate master mix and immediately dispense the complete reaction mixture (e.g., 5 µL) into the wells containing the pre-spotted compounds.
-
Kinase Reaction Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Terminate Reaction & Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add a 2x volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Signal Development: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex environment of a living cell is crucial. CETSA® is a powerful biophysical method based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.
Objective: To demonstrate that a test compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Test compound dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR thermal cycler or multiple heat blocks.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound (at a concentration ~10-100x the kinase IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing inhibitors. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include a non-heated control (room temperature).[6]
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration of each sample. Normalize the samples to the same total protein concentration with lysis buffer.
-
Western Blotting: Separate the normalized samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein, followed by a suitable secondary antibody.
-
Data Acquisition and Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining (relative to the non-heated control) against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
Cellular Phenotypic Effect: Cell Viability Assay
The ultimate goal of a targeted inhibitor is to elicit a specific cellular response, such as inhibiting proliferation or inducing cell death. The MTT assay is a classic colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver of proliferation).
-
Test compound dissolved in DMSO.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a desired period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Addition of MTT Reagent: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank (medium only) well. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Potential Secondary and Off-Target Effects
While protein kinases are the most probable targets, the 4-aminopyrimidine scaffold can interact with other biological molecules. It is crucial for any drug development program to investigate potential off-target activities, which could lead to unforeseen toxicity or provide opportunities for drug repurposing. Potential secondary targets could include other ATP-binding enzymes or proteins with pockets that can accommodate the pyrimidine structure. Broad kinase panel screening (e.g., against >400 kinases) and preclinical safety pharmacology studies are essential to identify these effects.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on extensive data from related compounds, its primary biological targets are anticipated to be protein kinases such as Aurora kinases , EGFR , and JNKs . The N-butyl substituent likely confers specific interactions within a hydrophobic pocket of the ATP-binding site, while the 6-chloro position provides a versatile handle for synthetic modification to optimize potency and selectivity.
The experimental workflows detailed in this guide—from in vitro enzymatic assays to cellular target engagement and phenotypic screening—provide a robust framework for validating these potential targets and characterizing the biological activity of novel derivatives. Future work should focus on the synthesis of a focused library of compounds with modifications at the C6 position to systematically probe the structure-activity relationship and identify derivatives with superior potency, selectivity, and drug-like properties for progression into preclinical development.
References
- El-Sayed, N. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. RSC Advances.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Al-Gharabli, S. I., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Kollareddy, M., et al. (n.d.).
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Wang, F., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Gustafson, M. B., et al. (2014).
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Harris, C. S., et al. (2011). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. Journal of Medicinal Chemistry.
- LoGrasso, P. V., et al. (2014). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters.
- Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design.
- Wee, S., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Journal of Medicinal Chemistry.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 13. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
N-Butyl-6-chloropyrimidin-4-amine: A Versatile Fragment for Diversity-Oriented Library Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking, effectively mimicking the purine and pyrimidine bases of DNA and RNA.[3] This inherent "biological relevance" makes pyrimidine-containing molecules readily recognized by cellular machinery, often leading to favorable pharmacokinetic and pharmacodynamic properties.[1][4] The strategic functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions allows for the generation of vast chemical diversity, making it a privileged scaffold in the quest for novel therapeutic agents.[1][2]
This guide focuses on a particularly valuable building block for library synthesis: N-butyl-6-chloropyrimidin-4-amine . This fragment offers a unique combination of features that make it an ideal starting point for diversity-oriented synthesis (DOS), a powerful strategy for the efficient exploration of chemical space.[5][6] The presence of a reactive chlorine atom at the 6-position allows for a variety of cross-coupling reactions, while the N-butyl group at the 4-position provides a handle for modulating lipophilicity and exploring specific binding pockets. The secondary amine also presents opportunities for further derivatization.
This document will provide a comprehensive overview of the synthesis, characterization, and application of this compound in library synthesis, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Synthesis and Characterization of the Core Fragment
The synthesis of this compound is a straightforward and scalable process, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a halide by a nucleophile.
Reaction Principle
The primary synthetic route involves the reaction of 4,6-dichloropyrimidine with n-butylamine. The reaction proceeds via a Meisenheimer-like intermediate, where the amine attacks one of the chlorinated carbon atoms of the pyrimidine ring. The subsequent elimination of a chloride ion yields the desired monosubstituted product. Controlling the stoichiometry of the reactants is crucial to favor mono-amination over di-substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-Dichloropyrimidine
-
n-Butylamine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol or Isopropanol
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol (or isopropanol) to a concentration of approximately 0.2 M.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of n-butylamine (1.0 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₈H₁₂ClN₃ |
| Molecular Weight | 185.65 g/mol |
| Appearance | White to off-white solid |
1H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (s, 1H), 6.40 (s, 1H), 5.30 (br s, 1H), 3.45 (q, J = 6.8 Hz, 2H), 1.60 (p, J = 7.2 Hz, 2H), 1.40 (h, J = 7.4 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H).
13C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 160.0, 158.5, 108.0, 42.0, 31.5, 20.0, 13.8.
Mass Spectrometry (EI): m/z 185 (M⁺), 187 (M+2)⁺.
This compound as a Versatile Building Block for Library Synthesis
The true power of this compound lies in its utility as a versatile fragment for the rapid generation of compound libraries. The chlorine atom at the 6-position is the primary handle for diversification, readily participating in a variety of palladium-catalyzed cross-coupling reactions.
Key Diversification Reactions
Two of the most powerful and widely used reactions for the diversification of this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloropyrimidine with a wide range of boronic acids or their esters.[2] This allows for the introduction of various aryl, heteroaryl, and even alkyl groups at the 6-position, dramatically increasing the structural diversity of the library.
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the introduction of a diverse array of amines at the 6-position.[7] This includes primary and secondary amines, anilines, and various nitrogen-containing heterocycles, providing access to a rich chemical space of di- and tri-substituted pyrimidines.
Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a diverse library of compounds starting from this compound.
Caption: General workflow for library synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling for Library Synthesis
Materials:
-
This compound
-
A diverse set of aryl- and heteroarylboronic acids
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Parallel synthesis reaction block or individual reaction vials
Procedure:
-
Arraying of Reactants: In a parallel synthesis reaction block, dispense this compound (1.0 eq) into each reaction well. To each well, add a unique aryl- or heteroarylboronic acid (1.2 eq).
-
Catalyst and Base Addition: Prepare a stock solution of the palladium catalyst and the base in the reaction solvent (e.g., 1,4-dioxane/water 4:1). Add the appropriate volume of this stock solution to each reaction well.
-
Reaction Conditions: Seal the reaction block and heat to 80-100 °C with stirring for 12-18 hours.
-
Work-up and Purification: After cooling, the reaction mixtures can be worked up in parallel. This often involves filtration through a pad of celite, followed by solvent evaporation. Purification is typically achieved using parallel flash chromatography or preparative HPLC.
Case Study: Synthesis of a Kinase Inhibitor Focused Library
To illustrate the practical application of this compound, a case study involving the synthesis of a small, focused library of potential kinase inhibitors is presented. Many kinase inhibitors feature a substituted pyrimidine core that occupies the ATP-binding site.
Library Design:
The library was designed to explore the chemical space around the 6-position of the pyrimidine ring, a region often critical for achieving selectivity and potency against specific kinases. A set of 12 diverse aryl and heteroaryl boronic acids were selected as building blocks for a Suzuki-Miyaura coupling reaction.
Caption: Workflow for the kinase inhibitor library synthesis.
Representative Library Members and Yields:
| R-Group (from Boronic Acid) | Product Structure | Yield (%) |
| Phenyl | 85 | |
| 4-Methoxyphenyl | 92 | |
| 3-Pyridyl | 78 | |
| 2-Thienyl | 81 |
Note: Placeholder images are used for product structures.
The successful synthesis of this library demonstrates the robustness of the Suzuki-Miyaura coupling on the this compound scaffold and highlights its utility in rapidly generating novel and diverse chemical entities for biological screening.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile fragment for the construction of diverse compound libraries. Its straightforward synthesis, coupled with the reactivity of the C-6 chlorine atom in robust cross-coupling reactions, provides a powerful platform for the exploration of chemical space in drug discovery. The ability to readily introduce a wide range of substituents at this position allows for the fine-tuning of biological activity and physicochemical properties. As the demand for novel chemical matter continues to grow, the strategic use of well-designed fragments like this compound will remain a critical component of successful drug discovery campaigns. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the diversity of accessible structures and the application of this fragment in the synthesis of covalent inhibitors and other targeted therapeutics.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. National Institutes of Health. [Link]
-
Privileged substructure-based diversity-oriented synthesis pathway for diverse pyrimidine-embedded polyheterocycles. PubMed. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]
Sources
- 1. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsscacs.edu.in [jsscacs.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
Introduction
N-butyl-6-chloropyrimidin-4-amine, a substituted aminopyrimidine, has emerged as a pivotal building block in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic functionalization—a reactive chlorine atom and a pliable butylamino group—renders it an exceptionally versatile intermediate in the synthesis of complex heterocyclic compounds. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its significant role as a scaffold in the development of targeted kinase inhibitors, offering a technical resource for researchers and professionals in drug discovery and development. The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[1]
Historical Context and Discovery
The precise "discovery" of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a valuable synthetic intermediate within the broader development of aminopyrimidine-based pharmaceuticals. Its synthesis is a logical extension of well-established nucleophilic aromatic substitution reactions on dihalopyrimidines. The first preparations of such compounds were likely conducted as part of structure-activity relationship (SAR) studies for various therapeutic targets. The historical significance of this molecule lies not in its own biological activity, but in its role as a key component in the assembly of more complex and potent drug candidates, particularly in the realm of oncology and immunology.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 26423-00-7 | [2] |
| Molecular Formula | C₈H₁₂ClN₃ | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Appearance | White to off-white solid | General observation from suppliers |
| Melting Point | 118-120 °C | Reported by commercial suppliers |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Inferred from typical reaction conditions |
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully annotated spectrum is not readily found in peer-reviewed literature, the expected spectral data can be reliably predicted based on its structure and comparison with similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the butyl chain: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, two multiplets for the internal methylene groups (CH₂) between 1.3 and 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (NCH₂) around 3.4 ppm. The pyrimidine ring protons will appear as singlets in the aromatic region, typically between 6.0 and 8.5 ppm. A broad singlet corresponding to the NH proton is also expected.[4][5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the four unique carbons of the butyl group, typically in the range of 13-45 ppm. The carbon atoms of the pyrimidine ring will resonate at lower field, generally between 100 and 165 ppm.[4][5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 185, with a characteristic M+2 isotope peak at m/z 187 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the butyl chain and other characteristic cleavages of the pyrimidine ring.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. A sharp peak around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1500-1600 cm⁻¹ region. A C-Cl stretching band is expected in the 600-800 cm⁻¹ range.[1][8]
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and n-butylamine. This reaction is regioselective, with the first substitution preferentially occurring at the more electrophilic C4 position.
Reaction Mechanism
The reaction proceeds via a Meisenheimer-like intermediate. The lone pair of the nitrogen atom in n-butylamine attacks the electron-deficient C4 position of the 4,6-dichloropyrimidine ring. This is followed by the elimination of a chloride ion to restore the aromaticity of the pyrimidine ring, yielding the desired product. The presence of a base, such as potassium carbonate or a tertiary amine, is often used to neutralize the HCl generated during the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example and may require optimization based on the scale and specific laboratory conditions.
Materials:
-
4,6-Dichloropyrimidine
-
n-Butylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
To this suspension, add n-butylamine (1.1 to 2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The chlorine atom at the 6-position is susceptible to further nucleophilic substitution, allowing for the introduction of various functionalities, while the butylamino group can be a key pharmacophoric feature or a point for further elaboration.
Role in Polo-Like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[9][10] Several potent and selective PLK4 inhibitors are based on the aminopyrimidine scaffold, and this compound serves as a key starting material for some of these. For instance, in the development of novel PLK4 inhibitors, the 6-chloro position can be displaced by a variety of nucleophiles to explore the structure-activity relationship and optimize potency and selectivity.[9]
Role in Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[11] this compound and its derivatives are valuable intermediates in the synthesis of BTK inhibitors. For example, the aminopyrimidine core can serve as a hinge-binding motif, and the butylamino group can occupy a specific pocket in the kinase domain. The 6-chloro position allows for the introduction of larger, more complex groups to enhance binding affinity and selectivity.
Illustrative Signaling Pathway: BTK in B-Cell Activation
The B-cell receptor (BCR) signaling pathway is a complex cascade of events initiated by antigen binding to the BCR. This leads to the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. Inhibition of BTK by small molecules, often built upon scaffolds like aminopyrimidines, blocks this signaling cascade and is a clinically validated strategy for treating B-cell malignancies.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway, highlighting the central role of BTK and the point of intervention for BTK inhibitors.
Conclusion
This compound, while unassuming in isolation, represents a cornerstone intermediate in the construction of highly targeted and potent kinase inhibitors. Its straightforward synthesis and dual reactive sites provide a flexible platform for medicinal chemists to explore diverse chemical space. As the demand for novel kinase inhibitors continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase, solidifying its place as a valuable tool in the arsenal of drug discovery and development.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Tong, M., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. Retrieved from [Link]
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents.
-
Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. (2020). Bioorganic Chemistry, 94, 103367. Retrieved from [Link]
-
Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(2), 113-118. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
IR: amines. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Proposed mass fragmentation pattern for compound (6). (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. (n.d.). Retrieved from [Link]
-
6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
-
Pyrimidine, 2-amino-4-(butylamino)-6-chloro-5-[(p-chlorophenyl)azo]-. (n.d.). NIST WebBook. Retrieved from [Link]
-
24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
4-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Rilzabrutinib. (n.d.). PubChem. Retrieved from [Link]
-
rilzabrutinib. (n.d.). PubChem. Retrieved from [Link]
-
Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (2019). British Journal of Cancer, 121(5), 342-349. Retrieved from [Link]
-
Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (2019). ResearchGate. Retrieved from [Link]
-
Suppression of Fragmentation in Mass Spectrometry. (2020). Analytical Chemistry, 92(24), 16016-16023. Retrieved from [Link]
- US5525724A - Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). Organic Letters, 17(18), 4564-4567. Retrieved from [Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 26423-00-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-butyl-6-chloropyrimidin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-6-chloropyrimidin-4-amine is a pivotal heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its strategic importance lies in its role as a "privileged scaffold," a molecular framework that can be systematically modified to interact with a variety of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and chemical reactivity. The core of this document focuses on its critical application in the development of targeted therapies, most notably as a key building block for potent and selective kinase inhibitors. Through a detailed case study of Ibrutinib, a groundbreaking covalent inhibitor of Bruton's tyrosine kinase (BTK), this guide illustrates the compound's structure-activity relationship and its direct translation into a life-saving therapeutic. Detailed, field-proven protocols for its synthesis and subsequent elaboration into drug-like molecules are provided, alongside methodologies for biological evaluation. This document serves as a technical resource for researchers aiming to leverage this versatile scaffold in contemporary drug discovery programs.
Introduction: The Strategic Value of the 4-Aminopyrimidine Scaffold
In the landscape of drug discovery, certain molecular architectures, known as privileged scaffolds, appear with remarkable frequency in clinically successful drugs. These frameworks possess the inherent ability to bind to multiple biological targets with high affinity, providing a robust starting point for medicinal chemistry campaigns. The pyrimidine ring is one such scaffold, forming the core of numerous therapeutic agents due to its synthetic tractability and its capacity to engage in critical hydrogen bonding interactions with enzymes.[1][2][3]
Within this class, the 4-amino-6-chloropyrimidine moiety is particularly noteworthy. The amino group at the C4 position often serves as a crucial "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the enzyme's ATP-binding pocket.[4][5][6][7] Simultaneously, the chlorine atom at the C6 position acts as a versatile chemical handle, enabling the introduction of diverse substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.[8][9][10][11][12] this compound represents a refined and highly valuable iteration of this scaffold, where the N-butyl group provides a foundational lipophilic interaction that can enhance binding affinity and cellular permeability.
Section 1: Physicochemical Characterization and Synthesis
Core Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 26423-00-7 | BLDpharm[13] |
| Molecular Formula | C₈H₁₂ClN₃ | PubChem[14] |
| Molecular Weight | 185.65 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF, DMSO) | Generic |
Synthesis Pathway and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with n-butylamine.
Causality of Experimental Choices:
-
Starting Material: 4,6-dichloropyrimidine is an ideal precursor. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack.[8] The chlorine atoms are excellent leaving groups, but the C4 position is generally more reactive than the C2 position towards amination.[15]
-
Nucleophile: n-butylamine is used in a slight excess to drive the reaction to completion. Its primary amine readily attacks the electrophilic carbon of the pyrimidine ring.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to quench the HCl generated during the reaction, preventing the protonation of both the n-butylamine nucleophile and the product, which would otherwise halt the reaction.
-
Solvent and Temperature: A polar aprotic solvent like ethanol or isopropanol is typically used to dissolve the reactants. The reaction is often performed at reflux to provide the necessary activation energy for the SNAr reaction, ensuring a reasonable reaction rate.
Section 2: The Pivotal Role in Kinase Inhibitor Development
The 4-Aminopyrimidine Moiety as a "Hinge-Binder"
Protein kinases are a major class of drug targets, particularly in oncology. Most kinase inhibitors are ATP-competitive, binding to the enzyme's active site. A critical interaction for many of these inhibitors is the formation of one or more hydrogen bonds with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The 4-aminopyrimidine scaffold is exceptionally effective at this role.[4][16][17] The N1 nitrogen of the pyrimidine ring and the exocyclic amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of the adenine portion of ATP.
Case Study: Ibrutinib (Imbruvica) - A BTK Inhibitor
The clinical and commercial success of Ibrutinib provides a powerful case study for the utility of this compound. Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[18] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies.[19][20][21][22]
In the synthesis of Ibrutinib, this compound serves as a key starting material. The reactive chlorine at the C6 position is displaced via a palladium-catalyzed Suzuki coupling reaction to introduce the 4-phenoxyphenyl group.[8][10][23] This transformation demonstrates the strategic value of the chloro-substituent as a versatile cross-coupling handle. The resulting intermediate is then further elaborated to yield the final Ibrutinib molecule.[24][25][26]
Section 3: Experimental Protocols for Application
The following protocols are provided as a guide for laboratory synthesis and evaluation. Standard laboratory safety procedures should be followed at all times.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), ethanol (approx. 10 mL per gram of dichloropyrimidine), and triethylamine (1.2 eq).
-
Nucleophilic Addition: While stirring, add n-butylamine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Detailed Protocol: Suzuki Coupling to an Ibrutinib Analog Precursor
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), an appropriate arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a solvent system, typically a mixture of toluene and water, followed by a base such as sodium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 90-100°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.[8]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired coupled product.
Representative Protocol: In Vitro BTK Kinase Activity Assay
This protocol describes a general luminescence-based biochemical assay to measure the inhibitory activity of compounds derived from the scaffold. Commercial kits are widely available for this purpose.[27][28][29]
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human BTK enzyme and a suitable substrate (e.g., a poly-Glu,Tyr peptide). Prepare serial dilutions of the test compound (e.g., Ibrutinib analog) in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the BTK enzyme solution, the test compound dilution, and allow to incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.[30]
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the remaining ATP level by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent uses luciferase to generate a light signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The signal will be inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Section 4: Future Perspectives and Emerging Applications
The strategic value of the this compound scaffold is not limited to BTK inhibitors. Its proven success as a "hinge-binding" element makes it an attractive starting point for developing inhibitors against a wide range of other kinases implicated in human diseases, including those in the Src and EGFR families.[31][32] Furthermore, the adaptable chemistry of the chloropyrimidine ring allows for its use in developing libraries of compounds for high-throughput screening against novel targets.[33] As our understanding of kinase signaling pathways continues to grow, privileged scaffolds like this compound will remain at the forefront of targeted drug discovery, enabling the rapid development of next-generation precision medicines.
Conclusion
This compound stands out as a highly effective and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the distinct and complementary reactivity of its functional groups—the hinge-binding 4-amino group and the synthetically versatile 6-chloro substituent—provides an ideal platform for the design of potent and selective enzyme inhibitors. The remarkable success of Ibrutinib validates the strategic importance of this scaffold and serves as a blueprint for its application in future drug discovery endeavors. This guide has provided the fundamental knowledge, practical protocols, and mechanistic insights necessary for researchers to effectively harness the power of this compound in their own research and development programs.
References
- BenchChem. Suzuki Coupling Reactions with 4-Chloropyrimidines.
-
Corneth, O. B. J., et al. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. Available from: [Link]
-
Tam, C. S., et al. BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available from: [Link]
-
Li, W., et al. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, AACR Journals. Available from: [Link]
-
Novero, A., et al. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Drugs.com. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Available from: [Link]
- DiscoverX. BTK Kinase Enzyme Activity Assay Kit.
- BenchChem. Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates.
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link]
-
BPS Bioscience. BTK Assay Kit. Available from: [Link]
-
Combs, A. P., et al. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available from: [Link]
-
Cernic, M., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Owens, T. D., et al. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available from: [Link]
- BenchChem. Btk-IN-23: Application Notes and Protocols for Kinase Activity Assays.
-
Drew, A. E., et al. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, S., et al. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. Available from: [Link]
- TREA. Process for the preparation of ibrutinib.
- BenchChem. Synthesis of Ibrutinib Impurity 6 Reference Standard: An In-depth Technical Guide.
-
Drew, A. E., et al. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. National Center for Biotechnology Information (PMC). Available from: [Link]
- Google Patents. CN104557945A - Synthesis method of ibrutinib.
-
Wang, Y., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]
- Google Patents. WO2017134588A1 - Process for the preparation of ibrutinib.
- Synblock. CAS 41259-67-0 | N4-Butyl-6-chloropyrimidine-4,5-diamine.
- BLDpharm. 41259-67-0|N4-Butyl-6-chloropyrimidine-4,5-diamine.
-
Wang, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Kusakabe, K., et al. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Available from: [Link]
- BLDpharm. 26423-00-7|this compound.
-
PubChem. This compound. Available from: [Link]
-
Keshk, R. M., et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Shi, D., et al. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Center for Biotechnology Information (PMC). Available from: [Link]
-
ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]
-
Welsch, M. E., et al. Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]
- CymitQuimica. CAS 5305-59-9: 4-Amino-6-chloropyrimidine.
-
Bridges, A. J., et al. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available from: [Link]
- Chemenu. cas 41259-67-0|| where to buy N4-butyl-6-chloropyrimidine-4,5-diamine.
-
Khan, I., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]
- BLDpharm. 5305-59-9|6-Chloropyrimidin-4-amine.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 26423-00-7|this compound|BLD Pharm [bldpharm.com]
- 14. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 23. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 24. Process for the preparation of ibrutinib | TREA [trea.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 27. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-butyl-6-chloropyrimidin-4-amine from 2,4-dichloropyrimidine
An Application Guide for the Regioselective Synthesis of N-butyl-6-chloropyrimidin-4-amine
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores with a wide range of biological activities.[1] Specifically, 2,4-disubstituted pyrimidines are prevalent motifs in a significant number of small-molecule drugs approved by the US FDA, including highly successful protein kinase inhibitors.[2] The synthesis of these vital compounds often relies on the functionalization of a pre-existing pyrimidine core, such as 2,4-dichloropyrimidine, through sequential cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[2]
This application note provides a detailed protocol and scientific rationale for the synthesis of this compound from 2,4-dichloropyrimidine. This reaction serves as a fundamental example of regioselective SNAr, a critical transformation for building libraries of potential drug candidates. We will explore the mechanistic basis for the reaction's selectivity, provide a robust step-by-step experimental protocol, and discuss essential safety and characterization considerations for researchers in drug discovery and chemical development.
Mechanistic Insight: The Principle of Regioselectivity
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The key to this synthesis is controlling the regioselectivity—ensuring that the incoming nucleophile, n-butylamine, selectively displaces the chlorine atom at the C4 position over the C2 position.
Causality of C4-Selectivity
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack on halopyrimidines.[1] In the case of 2,4-dichloropyrimidine, the reactivity of the halogen-substituted positions generally follows the order C4 > C2 >> C5.[1] This preferential reactivity is a well-established principle for both SNAr and many palladium-catalyzed cross-coupling reactions.[1][2]
The heightened electrophilicity of the C4 position compared to the C2 position can be attributed to the electronic influence of the ring nitrogen atoms. Quantum mechanics (QM) analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), show that for unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, making it the kinetically favored site for nucleophilic attack.[3] While this selectivity can be moderate for some neutral nucleophiles, it is generally sufficient to yield the C4-substituted product as the major isomer.[1] It is important to note that this selectivity can be reversed by the presence of strong electron-donating groups at the C6 position or electron-withdrawing groups at the C5 position, but for the unsubstituted parent compound, C4-selectivity is the rule.[3][4][5]
The overall reaction mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.
Reaction Pathway Visualization
The diagram below illustrates the selective nucleophilic attack at the C4 position.
Caption: Regioselective SNAr reaction for the synthesis of this compound.
Experimental Protocol
This protocol details a reliable method for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.0 | 5.00 g | Sigma-Aldrich |
| n-Butylamine | C₄H₁₁N | 73.14 | 1.2 | 2.94 g (3.97 mL) | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 | 5.09 g (7.00 mL) | Sigma-Aldrich |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 100 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | VWR |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | VWR |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | As needed | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Sigma-Aldrich |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry 250 mL round-bottom flask.
-
Attach a reflux condenser and ensure the setup is under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent moisture, which could lead to side reactions.
-
To the flask, add 2,4-dichloropyrimidine (5.00 g, 33.56 mmol).
-
Add anhydrous acetonitrile (100 mL) to dissolve the starting material.
-
-
Addition of Reagents:
-
With vigorous stirring, add triethylamine (7.00 mL, 50.34 mmol). Triethylamine acts as a base to scavenge the HCl that is generated during the reaction, preventing the protonation of the n-butylamine nucleophile and driving the reaction to completion.
-
Slowly add n-butylamine (3.97 mL, 40.27 mmol) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). The water wash removes the triethylamine hydrochloride salt and any excess amine, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically an oil or a low-melting solid, should be purified by silica gel column chromatography.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is generally effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pure compound.
-
General Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
2,4-Dichloropyrimidine: This compound is a skin, eye, and respiratory irritant.[6][7] It should be handled exclusively in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]
-
n-Butylamine: This is a corrosive and flammable liquid. Handle with care in a fume hood, away from ignition sources.
-
Triethylamine: A flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.
-
Reaction Quenching: The work-up procedure involves handling aqueous and organic solutions. Ensure all waste is disposed of according to institutional guidelines.
Product Characterization
To confirm the identity and purity of the final product, standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic signals for the butyl group (a triplet for the terminal CH₃, multiplets for the three CH₂ groups) and distinct signals for the two aromatic protons on the pyrimidine ring. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the four unique carbons of the butyl chain and the three unique aromatic carbons of the substituted pyrimidine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. For C₈H₁₂ClN₃, the expected m/z would be approximately 185.08 for [M]+ and 187.08 for [M+2]+.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Conclusion
The regioselective synthesis of this compound from 2,4-dichloropyrimidine is a robust and reliable transformation that leverages the inherent electronic properties of the pyrimidine ring. By understanding the mechanistic principles that favor substitution at the C4 position, researchers can confidently apply this methodology to generate a wide array of 4-amino-6-chloropyrimidine derivatives. The protocol described herein provides a clear, safe, and effective pathway to access this valuable chemical building block, which serves as a key intermediate in the development of novel therapeutic agents.
References
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Verrier, C., & Pu, Y. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry, 75(4), 282-287. [Link]
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [Link]
-
Cowden, C. J., & Weiss, M. M. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7506–7518. [Link]
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Sci-Hub. [Link]
-
Cowden, C. J., & Weiss, M. M. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]
-
Mittersteiner, M., et al. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines. ResearchGate. [Link]
-
Zgonnik, V. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Ragan and Massey, Inc. (2015). Safety Data Sheet: Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. Ragan and Massey, Inc. [Link]
-
PBI/Gordon Corporation. (2017). Safety Data Sheet: Trimec® Classic Broadleaf Herbicide. CDMS.net. [Link]
-
Nufarm Americas Inc. (2017). Safety Data Sheet: 2,4-D Granules. Greenbook.net. [Link]
-
Hameed, S., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
Application of N-butyl-6-chloropyrimidin-4-amine in Cancer Research: A Technical Guide for Preclinical Evaluation
Authored by: A Senior Application Scientist
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs. These compounds often function by mimicking endogenous nucleobases to interfere with nucleic acid synthesis or by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[1][2] N-butyl-6-chloropyrimidin-4-amine represents a synthetically accessible derivative within this class, offering a foundational structure for further chemical elaboration and biological screening.[3][4] While comprehensive studies on this specific molecule are emerging, its structural alerts suggest potential as a precursor or an active agent in the discovery of novel cancer therapeutics. This guide provides a detailed framework for researchers to explore the preclinical anticancer potential of this compound, from initial in vitro screening to preliminary in vivo evaluation.
Hypothesized Mechanism of Action: Kinase Inhibition
Many aminopyrimidine derivatives have been shown to exhibit anticancer activity by targeting protein kinases.[1] The 4-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can serve as acceptors, enabling the molecule to fit into the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Based on this precedent, we can hypothesize that this compound may function as a kinase inhibitor. The specific kinase target(s) would need to be elucidated through experimental screening.
Caption: Hypothesized mechanism of this compound as a kinase inhibitor.
In Vitro Evaluation Protocols
The initial assessment of a compound's anticancer potential is performed using in vitro cell-based assays. These experiments are designed to determine the compound's cytotoxicity against various cancer cell lines and to gain initial insights into its mechanism of action.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) |
| MCF-7 | 15.2 |
| HCT-116 | 25.8 |
| A549 | 32.1 |
| Caption: Table of hypothetical IC50 values for this compound. |
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., one that showed sensitivity in the MTT assay)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
In Vivo Evaluation Protocol
Following promising in vitro results, the next step is to assess the compound's efficacy and toxicity in a living organism. A human tumor xenograft model in immunocompromised mice is a standard preclinical model.[6][7]
Protocol 3: Human Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT-116)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between groups.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Compound (Low) | 10 | 980 | 21.6 |
| Compound (Mid) | 30 | 650 | 48.0 |
| Compound (High) | 100 | 320 | 74.4 |
| Caption: Table of hypothetical tumor growth inhibition data from a xenograft study. |
Conclusion and Future Directions
This guide outlines a systematic approach for the preclinical evaluation of this compound in cancer research. The provided protocols for in vitro and in vivo studies will enable researchers to assess its cytotoxic and antitumor activities and to begin elucidating its mechanism of action. Positive results from these initial studies would warrant further investigation, including:
-
Target Deconvolution: Kinase profiling assays to identify specific molecular targets.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and drug-like properties.
By following this structured experimental plan, the potential of this compound as a lead compound in cancer drug discovery can be thoroughly and efficiently investigated.
References
-
MDPI.
-
PubMed Central.
-
NIH.
-
PubChem.
-
Royal Society of Chemistry.
-
BLDpharm.
-
Journal of the Serbian Chemical Society.
-
Ingenta Connect.
-
MDPI.
-
BLDpharm.
-
PubMed Central.
-
PubMed Central.
-
PubMed.
-
PubMed Central.
-
ResearchGate.
-
CymitQuimica.
-
MDPI.
-
PubMed Central.
-
Google Patents.
-
MDPI.
-
MDPI.
-
ChemicalBook.
-
Parchem.
-
BLDpharm.
Sources
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsscacs.edu.in [jsscacs.edu.in]
- 3. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 26423-00-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of N-butyl-6-chloropyrimidin-4-amine
Introduction: The Significance of Aminated Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of amino groups onto the pyrimidine ring is a pivotal step in the synthesis of a vast array of biologically active molecules, including kinase inhibitors for oncology, antiviral agents, and central nervous system modulators. The N4,N6-disubstituted pyrimidine-4,6-diamine moiety, in particular, is a privileged structure known to interact with a multitude of biological targets.[1] This application note provides a comprehensive guide to the experimental setup for the amination of N-butyl-6-chloropyrimidin-4-amine, a key intermediate in the synthesis of these valuable compounds. We will delve into two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.
Reaction Rationale: Choosing the Right Path for C-N Bond Formation
The conversion of this compound to a di-substituted diamine involves the formation of a new carbon-nitrogen bond. The choice of synthetic methodology is critical and depends on the nature of the incoming amine, desired reaction conditions, and scale of the synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Classic and Cost-Effective Approach
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, such as amines, at the carbon atoms bearing a suitable leaving group, like a chlorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity.[2]
The presence of the N-butylamino group at the C4 position of the starting material will influence the reactivity of the C6-chloro position. While amino groups are generally considered activating for electrophilic aromatic substitution, their effect on nucleophilic substitution on a heteroaromatic ring is more nuanced. The lone pair of the amino group can donate electron density into the ring, which can deactivate it towards nucleophilic attack. However, the overall electron-deficient nature of the pyrimidine ring still allows for the SNAr reaction to occur, often requiring elevated temperatures or the use of a suitable base to facilitate the reaction.
Buchwald-Hartwig Amination: A Versatile and Powerful Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] This reaction is particularly useful when the SNAr reaction is sluggish or fails, for example, with less nucleophilic amines or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the catalyst.[3]
Experimental Design and Strategy
The successful amination of this compound hinges on the careful selection of reagents, solvents, and reaction conditions. Below, we outline the key considerations for both SNAr and Buchwald-Hartwig methodologies.
Reagent and Solvent Selection
| Parameter | SNAr Amination | Buchwald-Hartwig Amination | Rationale and Expert Insights |
| Amine Nucleophile | Primary and secondary aliphatic amines are generally good nucleophiles. Aromatic amines are less nucleophilic and may require more forcing conditions. | A wide range of primary and secondary aliphatic and aromatic amines can be used. | The nucleophilicity of the amine is a key driver for the SNAr reaction. For Buchwald-Hartwig, the ligand choice can be tailored to accommodate a broader scope of amines. |
| Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to solvate the intermediate Meisenheimer complex. Alcohols like ethanol or isopropanol can also be used.[5][6] | Aprotic solvents such as toluene, dioxane, or THF are typically employed. | For SNAr, polar aprotic solvents enhance the reaction rate by stabilizing the charged intermediate. For Buchwald-Hartwig, the choice of solvent is critical for catalyst solubility and stability. |
| Base | Inorganic bases like K2CO3 or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to neutralize the HCl generated.[5] | Strong, non-nucleophilic bases are required. Common choices include NaOtBu, KOtBu, or Cs2CO3. | In SNAr, the base prevents the protonation of the amine nucleophile. In Buchwald-Hartwig, the base is crucial for the deprotonation of the amine in the catalytic cycle. |
| Catalyst/Ligand | Not applicable. | A palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand (e.g., Xantphos, BINAP, DavePhos) are essential.[4][7] | The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand is often substrate-dependent. |
| Temperature | Typically requires elevated temperatures (80-150 °C). Microwave irradiation can be used to accelerate the reaction.[2] | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. | Higher temperatures provide the necessary activation energy for the SNAr reaction. Buchwald-Hartwig reactions can often be performed under milder conditions. |
Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general procedure for the SNAr reaction with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2-1.5 equiv)
-
Potassium carbonate (K2CO3), anhydrous (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyrimidine.
-
Add the secondary amine (1.3 equiv) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N4-butyl-N6-alkyl-pyrimidine-4,6-diamine.
Diagram of SNAr Workflow:
Caption: General workflow for the SNAr amination reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene or Dioxane, anhydrous
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the tube.
-
Add anhydrous toluene or dioxane via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Product Characterization
The synthesized N4,N6-disubstituted pyrimidine-4,6-diamines should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the product. Key diagnostic signals include the appearance of new resonances corresponding to the protons and carbons of the newly introduced amino substituent and shifts in the pyrimidine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Chloropyrimidines: These compounds can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[8][9]
-
Amines: Many amines are corrosive and have strong odors. Handle with care. Volatile amines should be handled in a fume hood.[10][11]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient temperature; inactive catalyst; poor quality reagents or solvents; amine is not nucleophilic enough. | Increase reaction temperature (for SNAr); use microwave irradiation; screen different catalyst/ligand combinations (for Buchwald-Hartwig); ensure reagents and solvents are anhydrous. |
| Formation of side products | Over-reaction (di-substitution if starting with a di-chloropyrimidine); hydrolysis of the starting material or product. | Carefully control stoichiometry; ensure anhydrous conditions; for SNAr, consider using a milder base. |
| Difficult purification | Product is very polar and streaks on silica gel. | Use a different stationary phase for chromatography (e.g., alumina); add a small amount of a basic modifier (e.g., triethylamine) to the eluent; consider purification by recrystallization or reverse-phase HPLC. |
Conclusion
The amination of this compound is a versatile transformation that provides access to a wide range of N4,N6-disubstituted pyrimidine-4,6-diamines. Both the SNAr and Buchwald-Hartwig methodologies offer effective routes to these valuable compounds. The choice between these methods will depend on the specific substrate, desired reaction conditions, and available resources. By following the protocols and considering the insights provided in this application note, researchers can confidently and efficiently synthesize these important building blocks for drug discovery and development.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5241. [Link]
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. Retrieved from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2013). ACS Omega, 3(10), 13391–13399. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). ChemSusChem, 6(8), 1455–1460. [Link]
-
Design, Synthesis and Pharmacological Evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine Derivatives as Potent EGFR Inhibitors in Non-Small Cell Lung Cancer. (2018). European Journal of Medicinal Chemistry, 157, 1042–1054. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10336-10350. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules, 23(3), 684. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine workup. (2024). Reddit. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis and Characterization of N-Alkyl 1,3-Diamino-4,6-diamidobenzenes. (2025). ResearchGate. Retrieved from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2018). ACS Omega, 3(10), 13391-13399. [Link]
-
N-Butyl-4,6-diphenylpyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o2956. [Link]
-
Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. (2011). New Journal of Chemistry, 35(10), 2235-2243. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). Nature Protocols, 2(8), 2018–2023. [Link]
-
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o2957. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2017). BMC Chemistry, 11(1), 5. [Link]
-
Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. (2023). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
Sources
- 1. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Step-by-step guide for the purification of N-butyl-6-chloropyrimidin-4-amine products
An Application Note and Protocol from the Senior Application Scientist
A Step-by-Step Guide for the Purification of N-butyl-6-chloropyrimidin-4-amine
Abstract
This compound is a key intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide provides a comprehensive, step-by-step protocol for the purification of this compound from a crude synthetic mixture. We will explore two primary, field-proven purification methodologies: recrystallization and flash column chromatography. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reliable purification strategy, complete with explanations of the underlying chemical principles and methods for purity validation.
Introduction: The Criticality of Purity
The pyrimidine scaffold is a cornerstone of many biologically active molecules.[1] this compound serves as a versatile building block, where the chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. However, the synthesis, often involving the reaction of 4,6-dichloropyrimidine with n-butylamine, can result in several process-related impurities. These can include unreacted starting materials, di-substituted byproducts (N,N'-dibutyl-pyrimidine-4,6-diamine), and regioisomers. Failure to remove these impurities can compromise the integrity of subsequent synthetic steps and the final compound's purity profile. Therefore, a validated purification protocol is not merely a procedural step but a critical quality control point in the synthetic workflow.
Pre-Purification Analysis: Know Your Impurities
Before selecting a purification strategy, it is essential to analyze the crude product mixture. A preliminary analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Unreacted 4,6-dichloropyrimidine: More non-polar than the product.
-
Unreacted n-butylamine: Highly polar and volatile; often removed during workup but can form salts.
-
Di-substituted byproduct (N,N'-dibutyl-pyrimidine-4,6-diamine): Less polar than the desired product due to the additional butyl group and loss of a potential hydrogen-bonding site if tautomerism is considered.
-
Positional Isomers: Depending on the starting materials, other isomers could be present.[2]
This initial analysis will inform the choice of purification method and help in optimizing the conditions.
Purification Strategy I: Recrystallization
Recrystallization is a cost-effective and scalable technique for purifying solid compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Causality: Why Recrystallization Works
The process leverages the fact that crystal lattice formation is a highly specific process. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the solvent (mother liquor). Slow cooling is crucial as it allows for the formation of a more ordered, and therefore purer, crystal lattice.[5]
Step-by-Step Recrystallization Protocol
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Selected recrystallization solvent (e.g., Isopropanol, Ethanol/Water, or Ethyl Acetate/Hexane mixture)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum source
Protocol:
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent for dissolution at room temperature but will dissolve the solid completely upon heating. If the solid is too soluble at room temperature, the solvent is not suitable. If it is insoluble even when hot, it is also unsuitable. A solvent pair (e.g., dissolving in hot ethanol and adding water until turbidity appears) can also be effective.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be checked via melting point analysis; a sharp melting point range close to the literature value indicates high purity.[5]
Purification Strategy II: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential polarity.[3] It is particularly useful for separating mixtures where recrystallization is ineffective or for purifying non-crystalline (oily) products.
Causality: The Principle of Separation
In normal-phase chromatography, the stationary phase (typically silica gel) is highly polar, while the mobile phase (eluent) is less polar. Polar compounds in the mixture will adhere more strongly to the silica gel and thus move more slowly down the column. Less polar compounds will have a greater affinity for the mobile phase and will elute faster. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.[7]
Step-by-Step Flash Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Protocol:
-
Mobile Phase Selection via TLC: Using a TLC plate, spot the crude mixture. Develop the plate in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from all impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions in separate tubes. The elution can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity by adding more of the polar solvent).[8]
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Solvent System Optimization
| % Ethyl Acetate in Hexane | Rf of this compound | Separation from Byproduct |
| 10% | 0.15 | Poor |
| 20% | 0.30 | Good |
| 30% | 0.45 | Fair |
| 40% | 0.60 | Poor |
Table 1: Example TLC data for optimizing the mobile phase for flash chromatography.
Workflow and Quality Control
A robust purification strategy must be integrated with a stringent quality control workflow to validate the identity and purity of the final product.
Caption: General experimental workflow for the purification and validation of this compound.
Purity Assessment and Characterization
Post-purification, the product's identity and purity must be rigorously confirmed using a combination of analytical techniques.[9]
Chromatographic Methods (TLC/HPLC)
-
TLC: A quick and easy method to confirm the absence of impurities seen in the crude mixture. The purified product should appear as a single spot.
-
HPLC: Provides quantitative data on the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is a common starting point.
Spectroscopic Methods
Spectroscopic analysis is essential for unambiguous structural confirmation.[2][10]
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms.[10] This is the most powerful tool for confirming that the desired molecular structure has been obtained and is free from proton-bearing impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The presence of a molecular ion peak corresponding to the mass of this compound (C₈H₁₂ClN₃, MW: 185.65 g/mol ) is expected.[11][12] The characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observed.[13]
Data Presentation: Expected Analytical Data
| Technique | Parameter | Expected Result for Pure Product |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to pyrimidine ring protons, butyl chain protons (triplet, sextet, quintet, triplet), and N-H proton. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for the distinct carbon atoms of the pyrimidine ring and the butyl chain. |
| MS (ESI+) | m/z | [M+H]⁺ at 186.08, [M+H+2]⁺ at 188.08 (approx. 3:1 ratio) |
| HPLC | Purity | >98% |
Table 2: Summary of expected analytical results for purified this compound.
Troubleshooting
Caption: Decision matrix for troubleshooting common purification challenges.
Conclusion
The successful purification of this compound is a critical enabling step for its use in further chemical synthesis. Both recrystallization and flash column chromatography are effective methods, with the choice depending on the impurity profile and the physical nature of the crude product. By following the detailed protocols outlined in this guide and validating the results with appropriate analytical techniques, researchers can confidently obtain high-purity material, ensuring the reliability and reproducibility of their scientific outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
-
Sabatino, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Benchchem. (n.d.). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Pyrimidine derivative 1D228 hydrochloride crystal form and preparation method and application thereof.
- Benchchem. (n.d.). Technical Support Center: Chlorination in Pyrimidine Synthesis.
-
van der Watt, E., et al. (2017). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of N-butyl-6-chloropyrimidin-4-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of N-butyl-6-chloropyrimidin-4-amine. Low yield in this specific reaction is a common challenge, and this guide will walk you through the underlying causes and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in low to no yield. What are the primary reasons for this?
Low conversion rates with this substrate are typically rooted in a few key areas:
-
Catalyst Inhibition and Deactivation: The pyrimidine core, particularly with its amino substituent, is rich in nitrogen atoms that can act as ligands for the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively taking the palladium out of the catalytic cycle. Catalyst systems with bulky ligands are often necessary to prevent this inhibition.
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition of the chloropyrimidine to the Pd(0) center a common rate-limiting step. Overcoming this requires a highly active catalyst.
-
Decomposition of the Boronic Acid: A frequent culprit in low-yielding Suzuki reactions is the degradation of the boronic acid coupling partner. The most common pathway is protodeboronation, where the boronic acid is replaced by a hydrogen atom, especially under aqueous basic conditions and at elevated temperatures.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is not trivial. An inappropriate combination can fail to promote the key steps of the catalytic cycle or can accelerate side reactions.
Q2: How do I select the most effective palladium catalyst and ligand for this reaction?
For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be insufficient. The key is to use a catalyst system that is both highly active and resistant to inhibition.
-
Bulky, Electron-Rich Phosphine Ligands: These are the cornerstone of modern cross-coupling chemistry for a reason. Ligands such as XPhos, SPhos, and tri-tert-butylphosphine (P(t-Bu)₃) create a sterically hindered and electron-rich environment around the palladium center. This enhances the rate of oxidative addition into the C-Cl bond and can discourage the binding of the pyrimidine nitrogen to the catalyst. Catalyst systems derived from bulky dialkylphosphinobiaryl ligands are known to be highly stable and active for heteroaryl halides and are not inhibited by the presence of aminopyrimidines[1].
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2, G3, or G4) is highly recommended. These are often more stable and provide more consistent results than generating the active catalyst in situ. A newer generation pre-catalyst can allow for the rapid formation of the active Pd(0) species at room temperature, which can be beneficial for coupling with unstable boronic acids[1].
Q3: What is the impact of the base and solvent choice on the reaction outcome?
The base and solvent work in concert to facilitate the reaction, and their selection is critical.
-
Base Selection: The base is required to activate the boronic acid for the transmetalation step.
-
For substrates prone to boronic acid decomposition, a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective, especially when used in anhydrous conditions[2][3].
-
If the reaction is sluggish, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to accelerate the transmetalation. However, stronger bases can also increase the rate of protodeboronation.
-
-
Solvent System: The solvent must solubilize all reaction components.
-
Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (typically in a 2:1 to 5:1 ratio) is a very common and effective solvent system for Suzuki reactions[4][5]. The water helps to dissolve the inorganic base.
-
Tetrahydrofuran (THF) is another excellent choice, particularly for reactions run at lower temperatures[2][3].
-
For reactions where protodeboronation is a major concern, using anhydrous solvents may be beneficial.
-
Q4: I am observing significant side products. How can I minimize their formation?
The two most common side reactions are protodeboronation and homo-coupling of the boronic acid.
-
Minimizing Protodeboronation:
-
Use fresh, high-purity boronic acid.
-
Consider using a more stable boronic acid derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly useful as they slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition[1].
-
Employ anhydrous conditions if possible.
-
Optimize the base and temperature; sometimes a milder base and lower temperature can prevent this side reaction.
-
-
Minimizing Homo-coupling:
-
Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents before use. Oxygen can promote the homo-coupling of boronic acids.
-
Using a slight excess of the this compound relative to the boronic acid can also help to suppress homo-coupling.
-
Troubleshooting Guides
Problem: Low or No Conversion of Starting Material
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is required.
Troubleshooting Workflow for Low Conversion
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of N-butyl-6-chloropyrimidin-4-amine
Welcome to the technical support center for the catalytic cross-coupling of N-butyl-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Substituted aminopyrimidines are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis via cross-coupling reactions presents unique challenges due to the electronic properties of the heterocyclic core and the relatively lower reactivity of the chloro leaving group.[2]
This document provides in-depth, experience-driven advice in a question-and-answer format, covering frequently asked questions and detailed troubleshooting for common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic approach to cross-coupling reactions with this compound.
Q1: What are the most suitable types of cross-coupling reactions for functionalizing this compound?
For this substrate, the two most powerful and widely used transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups by coupling the 6-chloro position with a corresponding boronic acid or ester. It is known for its broad functional group tolerance and the commercial availability of a vast array of boronic acid reagents.[1]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds, allowing for the coupling of various primary or secondary amines, amides, or N-heterocycles at the 6-position. The development of specialized ligands has made this reaction incredibly versatile.[4][5]
Q2: How does the electronic nature of this compound influence catalyst selection?
The pyrimidine ring is inherently electron-deficient, which is beneficial as it activates the C-Cl bond towards oxidative addition, the first and often rate-limiting step in the catalytic cycle. However, heteroatom-containing compounds can also pose challenges by coordinating to the palladium catalyst, potentially leading to deactivation.[6] The N-butyl-amino group at the C4 position is an electron-donating group, which slightly mitigates the electron deficiency of the ring compared to an unsubstituted chloropyrimidine. This electronic balance requires a carefully selected catalyst system, typically one that is highly active and resistant to inhibition.
Q3: Which palladium precursors (Pd sources) are recommended for this substrate?
The choice of the palladium source is critical for generating the active Pd(0) catalytic species reproducibly.
-
Common Pd(II) and Pd(0) Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used. Pd(OAc)₂ requires in-situ reduction to Pd(0), while Pd₂(dba)₃ is a direct source of Pd(0). However, the purity and activity of these sources can vary between batches, sometimes affecting reproducibility.[2]
-
Palladium Pre-catalysts: For improved consistency and ease of handling, we strongly recommend using palladium pre-catalysts. These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution. Buchwald's palladacycle pre-catalysts (e.g., G3 and G4 pre-catalysts based on ligands like XPhos or SPhos) are particularly effective for challenging substrates like heteroaryl chlorides.[7][8]
Q4: What class of ligands is most effective for coupling with this chloro-heteroarene?
Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[7][9] Overcoming this lower reactivity requires ligands that promote the challenging oxidative addition step. The most successful ligands for this purpose are bulky, electron-rich biaryl monophosphines.
-
Rationale: Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond. Steric bulk promotes the reductive elimination step (the final, product-forming step) and helps stabilize the active, low-coordinate palladium species.[10]
-
Recommended Ligands:
-
For Suzuki-Miyaura: XPhos, SPhos, and RuPhos are excellent starting points.[7] They have demonstrated high efficacy for coupling heteroaryl chlorides.[11][12]
-
For Buchwald-Hartwig: BrettPhos and RuPhos are specifically designed for C-N couplings and show broad substrate scope.[5] Xantphos is another robust choice, particularly when milder bases are required.[13]
-
Q5: What is the role of the base, and which bases are typically used?
The base plays a crucial role in the catalytic cycle but differs between reaction types.[14]
-
In Suzuki-Miyaura Coupling: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often a reliable choice for heteroaryl substrates.[15]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex to generate the palladium-amido intermediate.[16] The most common bases are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). For base-sensitive substrates, milder organic bases like DBU can sometimes be used with specific catalyst systems.[8][17]
Q6: How do I choose an appropriate solvent for the reaction?
Solvents must be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can influence catalyst solubility, reaction rate, and even selectivity.[18]
-
Common Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices for both Suzuki and Buchwald-Hartwig reactions.[19][20] For higher temperatures, solvents like xylene or DMF can be used.[1] The role of the solvent is complex, and screening may be necessary for optimal results.[18]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to problem-solving.
Problem 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving less than 10% yield. What are the likely causes and how can I fix it?
A: Low yield in a Suzuki reaction with a heteroaryl chloride is a common issue that can typically be traced to one of four areas: the catalyst system, the boronic acid stability, the base, or the reaction conditions.
Step-by-Step Troubleshooting:
-
Evaluate the Catalyst System: The C-Cl bond of your substrate is challenging to activate.[7]
-
Problem: Your catalyst/ligand combination may not be active enough. Standard ligands like PPh₃ are often insufficient for heteroaryl chlorides.[6]
-
Solution: Switch to a more robust system. Use a palladium pre-catalyst (e.g., XPhos-G3-Pd) with an electron-rich, bulky biarylphosphine ligand like XPhos or SPhos. These are specifically designed for difficult couplings.[7][11] Ensure your palladium source and ligand are not degraded; use fresh reagents if in doubt.
-
-
Check Boronic Acid/Ester Integrity: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with -H).[7]
-
Problem: The boronic acid may have decomposed on storage or in the reaction mixture before coupling.
-
Solution: Use freshly purchased or purified boronic acid. To enhance stability, consider using the corresponding pinacol ester (a boronate ester) or a potassium trifluoroborate salt, which are more resistant to protodeboronation.[7] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for any degradation.
-
-
Verify Base and Solvent Conditions: The base is essential for activating the boronic acid.[14]
-
Problem: The base may be too weak, wet, or poorly soluble.
-
Solution: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. The solvent must also be anhydrous and thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) to prevent oxygen from deactivating the catalyst.[19]
-
-
Optimize Reaction Temperature:
-
Problem: The temperature may be too low to drive the oxidative addition.
-
Solution: While some modern catalysts work at lower temperatures, couplings involving aryl chlorides often require elevated temperatures (e.g., 80–110 °C).[19] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Problem 2: Catalyst Deactivation / Reaction Stalls
Q: My Buchwald-Hartwig amination starts well, but the reaction stalls at ~50% conversion, and I see palladium black precipitating. What is happening?
A: The formation of palladium black is a classic sign of catalyst deactivation, where the soluble Pd(0) species aggregates into inactive bulk palladium metal.[21] This can be caused by several factors, especially with heteroaromatic substrates.
Step-by-Step Troubleshooting:
-
Ligand Choice and Ratio:
-
Problem: The ligand may be degrading under the reaction conditions, or the Pd:ligand ratio may be incorrect, leaving palladium unsaturated and prone to aggregation. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, displacing the phosphine ligand and forming inactive complexes.[22]
-
Solution: Use a more robust ligand designed for challenging C-N couplings, such as BrettPhos or RuPhos.[5] These ligands form more stable complexes with palladium. Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2.5:1 L:Pd). Using a pre-catalyst often ensures the correct stoichiometry of the active species.
-
-
Base Selection and Concentration:
-
Problem: While strong bases like NaOtBu are necessary, they can also promote ligand degradation or side reactions at high temperatures over long reaction times.[23]
-
Solution: Ensure the base is added to a well-stirred solution to avoid high local concentrations. If you suspect base-mediated decomposition, consider switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures. For some sensitive substrates, a combination of an organic and inorganic base can be effective.[8]
-
-
Reaction Temperature and Time:
-
Problem: Prolonged heating can lead to thermal decomposition of the catalyst.
-
Solution: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary. Monitor the reaction closely and stop it once the starting material is consumed. Sometimes, a lower catalyst loading can surprisingly lead to better results by minimizing bimolecular decomposition pathways.[24]
-
Problem 3: Formation of Side Products
Q: In my Suzuki coupling, I'm observing a significant amount of a byproduct where the chlorine atom on my pyrimidine is replaced by hydrogen (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It typically arises from the reaction of a palladium-hydride species with your starting material or from the protodeboronation of the boronic acid followed by a coupling-like process.
Strategies to Minimize Side Products:
-
Minimize Water Content:
-
Problem: Water can be a source of protons that leads to protodeboronation of the boronic acid, a major pathway to forming the arene byproduct.[7]
-
Solution: Use anhydrous solvents and reagents. While some Suzuki protocols use aqueous base, for sensitive substrates, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can be beneficial.
-
-
Choose the Right Ligand:
-
Problem: Some catalyst systems are more prone to generating palladium-hydride intermediates.
-
Solution: Bulky ligands like XPhos and SPhos can accelerate the desired reductive elimination step, outcompeting the pathways that lead to hydrodehalogenation.[25]
-
-
Use a More Stable Boron Reagent:
-
Problem: As mentioned in Problem 1, unstable boronic acids are a primary source of arene byproducts.
-
Solution: Switch to a boronate ester (e.g., pinacol ester) or a trifluoroborate salt. These are generally more stable and less prone to protodeboronation.[7]
-
Part 3: Recommended Protocols and Data
The following tables summarize starting conditions for catalyst screening. Yields are highly dependent on the specific coupling partners used.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (2%) | SPhos (4.5%) | K₃PO₄ (2.0) | Toluene | 100 | A robust starting point for general screening.[7] |
| Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Aqueous conditions can be effective but risk protodeboronation. |
| XPhos-G3-Pd (2-4%) | (none) | Cs₂CO₃ (2.0) | THF | 80 | Pre-catalyst offers high activity and reproducibility.[7] |
| Pd(PPh₃)₄ (5%) | (none) | Na₂CO₃ (2.0) | DMF | 110 | "Classical" conditions; often less effective for chlorides.[15] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1.5%) | BrettPhos (3.5%) | NaOtBu (1.4) | Toluene | 100 | Excellent system for a broad range of primary and secondary amines.[5] |
| Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ (2.0) | Dioxane | 110 | Milder base may be tolerated with this bidentate ligand.[13] |
| RuPhos-G3-Pd (2-4%) | (none) | LiHMDS (1.5) | THF | 80 | Pre-catalyst suitable for challenging substrates and hindered amines.[23] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure. Reagent amounts and conditions should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography.[19]
Part 4: Visual Guides
Catalyst Selection Workflow
Caption: Decision workflow for catalyst system selection.
Suzuki-Miyaura Catalytic Cycle & Troubleshooting Points
Caption: Suzuki-Miyaura cycle with key troubleshooting points.
References
- American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
- Corley, E. G., & Song, Z. J. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Gaggi, A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Khan, I., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Steib, A. K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Dennis, J. M. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Nett, A. J., et al. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH.
- Ghavami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Nett, A. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications.
- Nett, A. J., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem Technical Support.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
- Carey, J. S., et al. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Hartwig, J. F., & Buchwald, S. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Han, Y., & Girgis, A. S. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Norrby, P. O., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
- Al-Masoudi, N. A., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Request PDF.
- ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Nolan, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
- BenchChem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem Technical Support.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem Technical Support.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. BenchChem Technical Support.
- Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-butyl-6-chloropyrimidin-4-amine
Welcome to the technical support resource for the synthesis of N-butyl-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important reaction from the laboratory bench to pilot and production scales. We will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols grounded in established chemical principles.
The synthesis of this compound is a cornerstone reaction for the development of various pharmaceutical intermediates. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine with n-butylamine. While straightforward on a small scale, this process presents significant challenges during scale-up, including managing reaction exotherms, ensuring complete conversion, and controlling the impurity profile. This guide provides practical, field-proven solutions to these critical issues.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The core transformation is the reaction of 4,6-dichloropyrimidine with n-butylamine. The amine acts as a nucleophile, attacking one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrimidine ring.[1][2] The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated, driving the equilibrium towards the product.
Reaction Scheme
Caption: General SNAr reaction for this compound synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address potential issues encountered during the synthesis and scale-up of this compound.
Section 1: Reaction Initiation and Kinetics
Q1: My reaction is very slow or appears to stall before reaching full conversion. What are the likely causes and how can I fix this?
A1: Sluggish or incomplete reactions are common issues when scaling up. Several factors could be at play:
-
Insufficient Temperature: The SNAr reaction has an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate will be slow. For analogous reactions, temperatures around 90°C are effective.[3] Consider incrementally increasing the reaction temperature while carefully monitoring for impurity formation.
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing the charged intermediate (Meisenheimer complex).[1][2] Highly polar aprotic solvents like DMF or dioxane can accelerate the reaction.[4] However, alcohols like butan-1-ol are also effective and may be easier to handle on a large scale.[3] In some cases, water has been shown to be a surprisingly effective medium for amination of chloropyrimidines, sometimes at lower temperatures.[5][6]
-
Inadequate Mixing: On a larger scale, inefficient mixing can create localized concentration gradients, preventing the reactants from interacting effectively. Ensure the agitation is sufficient to maintain a homogeneous suspension or solution.
-
Acid Scavenging: The reaction generates HCl, which can protonate the n-butylamine, rendering it non-nucleophilic. An inadequate amount of base (e.g., triethylamine) to scavenge the acid will stall the reaction. Ensure at least a stoichiometric equivalent of a suitable base is used.
Q2: Can acid catalysis be used to speed up the reaction?
A2: Yes, for less reactive chloropyrimidines, acid catalysis can be beneficial.[7][8] The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[8] However, this must be balanced carefully. Using too much acid can protonate the incoming amine nucleophile, reducing its effective concentration and slowing the reaction.[6][8] For this specific reaction, which is generally facile, relying on an appropriate solvent and temperature is the more common and controllable approach.
Section 2: Safety and Thermal Hazard Management
Q1: I've noticed a significant exotherm upon adding n-butylamine. How do I prevent a thermal runaway on a larger scale?
A1: This is a critical safety concern. Amination reactions are often exothermic, and the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as thermal runaway.[9][10]
Key Strategies for Exotherm Control:
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[9] This will determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR), which are essential for safe process design.
-
Semi-Batch or Continuous Feeding: Instead of adding all the n-butylamine at once, add it slowly and controllably over time (semi-batch).[9][10] This allows the reactor's cooling system to remove the heat as it is generated, preventing accumulation.
-
Dilution: Increasing the solvent volume increases the thermal mass of the reaction mixture, which helps absorb the heat generated and tempers the temperature rise.[9]
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the total heat evolution of the reaction.
-
Lower Reaction Temperature: If kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution, making it easier to control.[9]
Section 3: Impurity Profile and Side Reactions
Q1: My final product is contaminated with a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
A1: The formation of N,N'-dibutylpyrimidine-4,6-diamine occurs when a second molecule of n-butylamine displaces the remaining chlorine atom. To minimize this:
-
Control Stoichiometry: Use a precise amount of n-butylamine, typically 1.0 to 1.1 equivalents relative to the 4,6-dichloropyrimidine. A large excess of the amine will strongly favor the di-substitution product.
-
Lower Reaction Temperature: The second substitution often has a higher activation energy. Running the reaction at the lowest feasible temperature that still provides a reasonable reaction rate can significantly improve selectivity for the mono-substituted product.
-
Monitor the Reaction: Use techniques like TLC, GC, or LC-MS to monitor the disappearance of the starting material and the appearance of the desired product and the di-substituted impurity. Stop the reaction once the starting material is consumed but before significant amounts of the byproduct have formed.
Q2: I am observing an impurity that appears to be a reaction between my product and the solvent. What is happening?
A2: This is likely a solvolysis side reaction, where the solvent (e.g., an alcohol) acts as a nucleophile and displaces the chlorine atom.[5] This is more common at higher temperatures. If solvolysis is an issue, consider the following:
-
Change Solvent: Switch to a less nucleophilic solvent. For example, if you are using methanol, switching to a more sterically hindered alcohol like isopropanol or a non-nucleophilic solvent like toluene or dioxane could solve the problem.[4][11]
-
Lower Temperature: As with other side reactions, lowering the temperature will reduce the rate of solvolysis.
Section 4: Product Isolation and Purification
Q1: On a larger scale, I'm having difficulty crystallizing my product, leading to low isolated yields. What can I do?
A1: Crystallization issues during scale-up are often related to solubility, purity, and cooling rates.
-
Solvent Screening: The ideal crystallization solvent (or anti-solvent) is one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[4] Perform a systematic solvent screen to find the optimal system.
-
Controlled Cooling: Rapidly crashing the product out of solution by fast cooling often traps impurities and leads to fine particles that are difficult to filter. Implement a controlled cooling profile to allow for the growth of larger, purer crystals.
-
Seeding: Introducing a small number of pure product crystals (seed crystals) to a supersaturated solution can initiate controlled crystallization and improve crystal size and purity.
-
Impurity Removal: If impurities are inhibiting crystallization, consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a wash with a weak acid or base to remove corresponding basic or acidic impurities.
Recommended Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
This protocol is adapted from established procedures for analogous compounds.[3]
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Butan-1-ol (approx. 5-10 mL per gram of starting material)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,6-dichloropyrimidine and butan-1-ol.
-
Begin stirring to dissolve/suspend the starting material.
-
Add triethylamine, followed by the dropwise addition of n-butylamine.
-
Heat the reaction mixture to 90-95°C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the 4,6-dichloropyrimidine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine to remove salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Considerations for Pilot Scale-Up (1-10 kg)
Key Modifications for Scale-Up:
-
Reactor Setup: Use a jacketed glass or stainless steel reactor with overhead stirring, a temperature probe, a condenser, and a port for controlled additions.
-
Reagent Addition: Charge the reactor with 4,6-dichloropyrimidine, butan-1-ol, and triethylamine. Heat the mixture to 50-60°C. Add the n-butylamine via a dosing pump over 2-4 hours to control the exotherm.[10]
-
Temperature Control: After the addition is complete, slowly ramp the temperature to 90-95°C and hold until the reaction is complete as monitored by in-process controls (IPCs) like HPLC.
-
Work-up and Isolation:
-
Cool the reactor to 20-25°C.
-
Consider a solvent swap to a more suitable solvent for work-up if butan-1-ol is problematic.
-
Perform aqueous washes directly in the reactor if possible.
-
For isolation, transfer the organic phase to a crystallizer. If an anti-solvent is used, add it slowly to the solution at an elevated temperature, then initiate a controlled cooling ramp to induce crystallization.
-
Isolate the product by filtration (e.g., using a Nutsche filter-dryer) and wash the filter cake with a cold, non-solubilizing solvent to remove residual impurities.
-
Dry the product under vacuum at a controlled temperature.
-
Data and Visualization
Table 1: Solvent Effects on SNAr Amination Reactions
| Solvent | Polarity | Typical Reaction Temp. | Potential Issues | Reference |
| Butan-1-ol | Polar Protic | 80-110°C | Potential for solvolysis at high temperatures. | [3] |
| Isopropanol | Polar Protic | 70-85°C | Lower boiling point, may require longer reaction times. | [5] |
| Water | Polar Protic | 40-80°C | Surprisingly effective; product solubility may be low. | [5][6] |
| DMF | Polar Aprotic | 60-100°C | Excellent solvent, but can be difficult to remove. | [4] |
| Dioxane | Moderately Polar | 80-101°C | Good alternative to DMF; potential peroxide formation. | [11] |
| Toluene | Non-polar | 90-110°C | Slower reaction rates; good for azeotropic water removal. | [11] |
Diagram 1: SNAr Reaction Mechanism Workflow
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Diagram 2: Troubleshooting Workflow for Scale-Up Issues
Caption: A logical workflow for diagnosing and solving common scale-up problems.
References
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Chemenu. (n.d.). N4-butyl-6-chloropyrimidine-4,5-diamine.
- BLD Pharm. (n.d.). 6-Chloropyrimidin-4-amine.
- National Center for Biotechnology Information. (n.d.). N-Butyl-4-methyl-6-phenylpyrimidin-2-amine.
- National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of 6-Aminosulmazole.
- StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems.
- Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening.
- National Center for Biotechnology Information. (n.d.). Solvents and sustainable chemistry.
- Synblock. (n.d.). N4-Butyl-6-chloropyrimidine-4,5-diamine.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- PubMed. (2010). N-Butyl-4-methyl-6-phenyl-pyrimidin-2-amine.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
- National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Head-to-head comparison of different synthetic routes to N4-Allyl-6-chloropyrimidine-4,5-diamine.
- ChemicalBook. (n.d.). 4-Amino-6-chloropyrimidine.
- AK Scientific Inc. (n.d.). 4-Amino-6-chloropyrimidine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-butyl-6-chloropyrimidin-4-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and process development professionals to proactively manage and troubleshoot common impurities encountered during this critical synthetic transformation. Our approach is rooted in mechanistic understanding to not only solve immediate purity challenges but also to empower you with the knowledge to prevent their recurrence.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems observed during the synthesis of this compound from 4,6-dichloropyrimidine and n-butylamine.
Question 1: My final product is contaminated with unreacted 4,6-dichloropyrimidine. What causes this, and how can I improve conversion?
Answer:
Incomplete consumption of the starting material, 4,6-dichloropyrimidine, is a common issue that typically points to insufficient reaction drive or suboptimal conditions.
Root Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with an aliphatic amine like n-butylamine requires adequate thermal energy to overcome the activation barrier.[1] If the reaction is too slow, it may not reach completion within the allotted time.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material spot/peak is no longer detectable. If the reaction has stalled, a modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly enhance the reaction rate.
-
-
Base Stoichiometry or Strength: A base is crucial to neutralize the HCl generated during the reaction. If the base is not present in sufficient quantity (at least one equivalent per equivalent of n-butylamine reacted) or is not strong enough, the resulting ammonium salt of n-butylamine is no longer nucleophilic, effectively halting the reaction.
-
Solution: Ensure at least 2.0-2.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), are used. K₂CO₃ is often preferred for its low cost and ease of removal, but a stronger base may be required in some solvent systems.[2]
-
-
Poor Amine Nucleophilicity: While n-butylamine is a reasonably strong nucleophile, its effectiveness can be hampered by protonation (as mentioned above) or steric hindrance, although the latter is less of an issue for this substrate.
-
Solution: Ensure the n-butylamine is of high purity and added in a slight excess (e.g., 1.1-1.2 equivalents) to help drive the reaction to completion. However, a large excess should be avoided as it can promote di-substitution (see Question 2).
-
Question 2: I'm observing a significant impurity with a higher molecular weight, likely the di-substituted product, 4,6-di(butylamino)pyrimidine. How can I prevent this over-reaction?
Answer:
The formation of 4,6-di(butylamino)pyrimidine is a classic example of an over-reaction impurity. While the first amino group is electron-donating and slightly deactivates the ring towards a second substitution, this effect is often insufficient to prevent the side reaction under forcing conditions.[3]
Root Causes & Solutions:
-
Excess n-Butylamine: Using a large excess of the amine nucleophile dramatically increases the probability of the second substitution reaction occurring.
-
Solution: Carefully control the stoichiometry. Use n-butylamine in a range of 1.0 to 1.2 equivalents relative to 4,6-dichloropyrimidine. The optimal ratio should be determined empirically for your specific reaction scale and conditions.
-
-
High Reaction Temperature: Elevated temperatures increase the rate of both the desired mono-substitution and the undesired di-substitution. The second substitution often has a higher activation energy, meaning its rate increases more dramatically with temperature.
-
Solution: Maintain the lowest temperature that allows for a reasonable reaction rate and complete consumption of the starting material. A typical starting point is 80-100 °C in a solvent like DMF or acetonitrile.[2] Avoid unnecessarily high temperatures or prolonged reaction times after the 4,6-dichloropyrimidine has been consumed.
-
-
Concentration Effects: High concentrations of reactants can also favor the bimolecular di-substitution reaction.
-
Solution: While not always practical, running the reaction at a slightly lower concentration can sometimes improve selectivity. This can be particularly effective during the slow addition of n-butylamine to the reaction mixture, which keeps its instantaneous concentration low.
-
Question 3: My HPLC analysis shows a minor, isomeric impurity with the same mass as my product. What is it and is it preventable?
Answer:
In the reaction between 4,6-dichloropyrimidine and n-butylamine, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the formation of a constitutional isomer is not possible from this specific reaction.
However, if your starting material was an asymmetric dichloropyrimidine (e.g., 2,4-dichloropyrimidine), you would expect isomeric products. The reactivity of halogens on the pyrimidine ring generally follows the order C4/C6 > C2, meaning substitution preferentially occurs at the 4 or 6 position.[4]
If you are certain an isomer is present, you must verify the identity and purity of your starting 4,6-dichloropyrimidine. Contamination with an isomeric dichloropyrimidine is the most likely source.
Question 4: I notice an impurity corresponding to the hydrolysis product, 6-butylamino-pyrimidin-4-ol, especially during workup. How can this be avoided?
Answer:
Chloropyrimidines are susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxide ion to form a hydroxypyrimidine (which exists in its tautomeric pyrimidone form). This can occur during the reaction if water is present or, more commonly, during aqueous workup procedures.
Root Causes & Solutions:
-
Water in Reaction Media: Using wet solvents or reagents can introduce water, which can act as a nucleophile, particularly at elevated temperatures.
-
Solution: Use anhydrous solvents (e.g., anhydrous DMF) and ensure all reagents, including the base and amine, are dry.
-
-
Prolonged or Harsh Aqueous Workup: Extended contact with water, especially under acidic or strongly basic conditions during extraction, can promote hydrolysis of the product's remaining chloro group.
-
Solution: Minimize the duration of the aqueous workup. Perform extractions swiftly and avoid letting the layers sit for extended periods. When neutralizing or washing, use cooled solutions (e.g., ice-cold water or brine) to slow the rate of hydrolysis. Ensure the final organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
Aprotic polar solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dioxane are commonly used. DMF is effective at solvating the reactants but can be difficult to remove. Acetonitrile is often a good compromise with a convenient boiling point for reflux and removal.
-
-
Q2: How critical is the choice of base?
-
It is very critical. The base must be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions like hydrolysis or solvent degradation. Finely powdered, anhydrous K₂CO₃ is a standard, effective choice.[5] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also used, but their removal can be more complex.
-
-
Q3: What is the recommended purification method for the final product?
-
The optimal method depends on the impurity profile. If the main impurity is the di-substituted product, column chromatography on silica gel is typically most effective due to the significant polarity difference. If residual starting material or non-polar impurities are the issue, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a highly efficient and scalable solution.
-
-
Q4: Which analytical technique is best for monitoring the reaction and assessing final purity?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard. It provides excellent resolution between the starting material, product, and common impurities, allowing for accurate quantification of purity and impurity levels. A mass spectrometer (LC-MS) detector is invaluable for identifying unknown peaks.[6]
-
Key Experimental Protocols
Protocol 1: Reaction Monitoring by RP-HPLC
This protocol provides a general method for monitoring the reaction progress and can be adapted for final purity analysis.
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in 1 mL of acetonitrile or methanol. Vortex thoroughly. If solids are present, centrifuge or filter the sample.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Identify peaks corresponding to 4,6-dichloropyrimidine, this compound, and potential di-substituted impurity based on their expected retention times (retention will generally increase with decreasing polarity: starting material < product < di-substituted impurity). Track the disappearance of the starting material peak to determine reaction completion.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for removing both more polar (di-substituted) and less polar (starting material) impurities.
-
Preparation: Concentrate the crude reaction mixture in vacuo. To ensure all material is loaded onto the column, adsorb the crude oil/solid onto a small amount of silica gel (~2-3x the mass of the crude material).
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of heptane and ethyl acetate. A good starting point for the mobile phase is 95:5 Heptane:Ethyl Acetate.
-
Loading: Carefully load the adsorbed crude material onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example:
-
95:5 Heptane:EtOAc (2 column volumes)
-
90:10 Heptane:EtOAc (5-10 column volumes)
-
85:15 Heptane:EtOAc (until product elutes)
-
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data & Visualization
Table 1: Summary of Common Impurities and Control Strategies
| Impurity Name | Structure | Common Cause | Recommended Control Strategy |
| 4,6-Dichloropyrimidine | Cl-c1:n:c(Cl):c:n:c1 | Incomplete reaction | Increase reaction time/temperature; ensure ≥2 eq. of base. |
| 4,6-di(butylamino)pyrimidine | CCCCNc1:n:c(NCCCC):c:n:c1 | Excess n-butylamine; high temperature | Use 1.0-1.2 eq. of n-butylamine; maintain lowest effective temperature. |
| 6-butylamino-pyrimidin-4-ol | CCCCNc1:n:c(O):c:n:c1 | Presence of water; prolonged aqueous workup | Use anhydrous solvents; perform workup quickly with cold solutions. |
Diagrams
Caption: Synthetic pathway and major impurity formation routes.
Caption: Troubleshooting workflow based on impurity identification.
References
-
Lukin, K., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. Available at: [Link]
- Zhang, J. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents, CN102516182B.
-
Feng, D., et al. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 12(7), pp.1488-1491. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-butyl-6-chloropyrimidin-4-amine Synthesis
Welcome to the technical support center for the synthesis and optimization of N-butyl-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles. Our goal is to empower you to achieve high-yield, high-purity synthesis through a deeper understanding of the reaction mechanism and critical parameters.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for the development of various pharmaceutical intermediates. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine, such as 4,6-dichloropyrimidine, and n-butylamine. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is further enhanced by the presence of multiple nitrogen atoms.[1][2] This guide will focus on the selective mono-substitution to yield the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is 4,6-dichloropyrimidine. The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups for nucleophilic aromatic substitution.[3]
Q2: Why is a base typically required for this reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the chloropyrimidine. Without a base, the HCl would protonate the n-butylamine, rendering it non-nucleophilic and halting the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃) or an excess of the amine nucleophile itself.[4]
Q3: Can di-substitution occur, and how can it be minimized?
A3: Yes, the formation of the di-substituted byproduct, N,N'-dibutylpyrimidine-4,6-diamine, is a common side reaction. To minimize this, it is recommended to use a controlled stoichiometry of the amine (ideally close to a 1:1 molar ratio with the dichloropyrimidine) and to carefully manage the reaction temperature and time. Lower temperatures and shorter reaction times generally favor mono-substitution.
Q4: What are the best solvents for this reaction?
A4: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate. Dimethylformamide (DMF), acetonitrile (ACN), and various alcohols are commonly used.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive Nucleophile: The amine may have been protonated by acidic impurities or the generated HCl. 2. Insufficient Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Starting Material Quality: Impurities in the 4,6-dichloropyrimidine or n-butylamine can interfere with the reaction. | 1. Ensure adequate base: Use at least one equivalent of a non-nucleophilic base like K₂CO₃ or an excess of n-butylamine. 2. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. A typical starting point is 80°C.[3] 3. Verify Starting Material Purity: Use freshly distilled or high-purity reagents. |
| Formation of Di-substituted Byproduct | 1. Excess n-butylamine: A high concentration of the nucleophile will drive the reaction towards di-substitution. 2. High Reaction Temperature: Higher temperatures provide the energy needed for the second, less favorable substitution. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-substituted product increases the likelihood of a second substitution. | 1. Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of n-butylamine. 2. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Monitor Reaction Progress: Track the disappearance of the starting material and the formation of the desired product by TLC or LC-MS. Quench the reaction once the starting material is consumed. |
| Reaction Stalls or is Incomplete | 1. Poor Solubility: The reactants or base may not be fully dissolved in the chosen solvent. 2. Insufficient Mixing: In heterogeneous mixtures, poor agitation can limit the reaction rate. | 1. Solvent Selection: Consider a solvent that provides better solubility for all components. A co-solvent system may also be beneficial. 2. Improve Agitation: Ensure vigorous stirring throughout the reaction. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and the di-substituted byproduct may have similar polarities. 2. Residual Base: Inorganic bases can sometimes be challenging to remove completely. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography to improve separation. Consider a different solvent system. 2. Aqueous Workup: Perform an aqueous workup to remove inorganic salts before chromatographic purification. |
Optimizing Temperature and Time
The interplay between temperature and reaction time is critical for maximizing the yield of this compound while minimizing the formation of byproducts. The following table provides a general guideline for optimization.
| Temperature (°C) | Typical Reaction Time | Expected Outcome | Notes |
| Room Temperature (20-25°C) | 24-48 hours | Very slow reaction, may not go to completion. Minimal di-substitution. | Suitable for highly activated substrates, but generally too slow for this reaction. |
| 60-80°C | 4-12 hours | Good balance between reaction rate and selectivity.[3] | Recommended starting range for optimization. Monitor closely by TLC/LC-MS. |
| 80-100°C | 2-6 hours | Faster reaction rate, but increased risk of di-substitution. | May be necessary for less reactive systems, but requires careful monitoring to avoid over-reaction. |
| >100°C | < 2 hours | Very fast reaction, significant formation of di-substituted byproduct is likely. | Generally not recommended unless high-throughput screening is the goal and selectivity is not a primary concern. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a starting point for the synthesis and can be optimized based on the troubleshooting guide above.
Materials:
-
4,6-dichloropyrimidine
-
n-butylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.5 mmol).[3]
-
Add n-butylamine (1.1 mmol) dropwise to the mixture at room temperature.[3]
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the synthesis.
References
-
B. D. Brown and J. M. Lyall, "Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent," Australian Journal of Chemistry, vol. 18, no. 5, pp. 741-745, 1965. [Link]
-
Y. Li, et al., "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," Organic Letters, vol. 7, no. 25, pp. 5641-5644, 2005. [Link]
-
J. C. Barrow, et al., "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Accounts of Chemical Research, vol. 52, no. 4, pp. 939-952, 2019. [Link]
-
H. R. Divsalar, et al., "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines," Arkivoc, vol. 2015, no. 7, pp. 231-242, 2015. [Link]
- H. G. G. H. M. van Lier, et al., "Process for the preparation of chloropyrimidines," U.S.
-
J. C. M. R. Angel, et al., "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde," Molbank, vol. 2022, no. 1, M1343, 2022. [Link]
-
W. Liu, et al., "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines," QM Magic Class, Chapter 29. [Link]
-
A. A. F. Wasfy, et al., "Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening," Journal of the Serbian Chemical Society, vol. 80, no. 1, pp. 55-67, 2015. [Link]
-
J. E. Taylor, et al., "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles," The Journal of Organic Chemistry, vol. 80, no. 1, pp. 31-43, 2015. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 26369884, this compound." PubChem, [Link].
-
M. G. T. C. F. F. de C. da Silva, et al., "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene," Organic Letters, vol. 17, no. 18, pp. 4534-4537, 2015. [Link]
-
T. Bye, et al., "Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines," Molecules, vol. 20, no. 11, pp. 20086-20098, 2015. [Link]
-
H. A. R. Hussein, et al., "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives," Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, p. 73, 2021. [Link]
Sources
Technical Support Center: N-butyl-6-chloropyrimidin-4-amine Based Library Synthesis
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyrimidin-4-amine and its subsequent use in library synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic process. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues that may arise during the synthesis and purification of this compound and related library compounds.
Synthesis Phase
Question 1: My reaction to synthesize this compound from 4,6-dichloropyrimidine and n-butylamine is resulting in a low yield and a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and n-butylamine can stem from several factors. The reaction's success hinges on the effective displacement of one of the chloro groups by the amine.
Underlying Causality:
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1] The stability of this intermediate is crucial for the reaction to proceed. Factors that can hinder its formation or subsequent progression to the product include:
-
Insufficient reaction temperature or time: The activation energy for the reaction may not be overcome, leading to a sluggish conversion.
-
Inadequate mixing: If the reactants are not homogeneously mixed, the reaction will be slow and incomplete.
-
Purity of reactants: Impurities in the 4,6-dichloropyrimidine or n-butylamine can interfere with the reaction. For instance, moisture can react with the starting material or affect the solvent properties.[2]
-
Solvent choice: The solvent plays a critical role in solvating the reactants and stabilizing the transition state. A suboptimal solvent can lead to poor solubility and reduced reaction rates.[2]
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: Gradually increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol or isopropanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Extend the reaction time. SNAr reactions on pyrimidines can sometimes require several hours to reach completion.[3]
-
-
Reactant Purity and Stoichiometry:
-
Ensure that your 4,6-dichloropyrimidine and n-butylamine are of high purity and are anhydrous.
-
While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of n-butylamine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess may promote the formation of the disubstituted byproduct.[4]
-
-
Solvent Selection:
-
Protic solvents like ethanol, n-butanol, or isopropanol are often effective for this reaction as they can solvate the amine and the pyrimidine.
-
Aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile can also be used, sometimes in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the HCl generated.[5]
-
Question 2: I am observing a significant amount of a disubstituted byproduct, N,N'-dibutylpyrimidine-4,6-diamine, in my reaction mixture. How can I favor the formation of the desired mono-substituted product?
Answer:
The formation of the disubstituted product is a common challenge in the synthesis of this compound. This occurs when a second molecule of n-butylamine displaces the remaining chlorine atom on the pyrimidine ring.
Underlying Causality:
The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms.[6] After the first substitution, the newly introduced electron-donating amino group slightly deactivates the ring towards further substitution. However, under forcing conditions or with a large excess of the nucleophile, the second substitution can still occur. The regioselectivity of the initial attack strongly favors the C4 position over the C2 position in 2,4-dichloropyrimidines, and similarly, the C4/C6 positions are generally more reactive.[7][8]
Troubleshooting Steps:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of your reactants. Use n-butylamine in a 1:1 or a very slight excess (e.g., 1.05 equivalents) relative to 4,6-dichloropyrimidine. A patent suggests a molar ratio of 4,6-dichloropyrimidine to the amine of 1:4 to 1:4.5 can lead to disubstitution.[4]
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the necessary activation energy for the second, less favorable substitution.
-
-
Slow Addition of Amine:
-
Add the n-butylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a controlled temperature. This helps to maintain a low concentration of the amine in the reaction mixture at any given time, thus disfavoring the second substitution.
-
| Parameter | To Favor Mono-substitution | To Minimize Di-substitution |
| Amine Equivalents | 1.0 - 1.1 | > 1.5 |
| Temperature | Lower (e.g., RT to 60 °C) | Higher (e.g., > 80 °C) |
| Amine Addition | Slow, dropwise | Rapid, bulk addition |
Purification Phase
Question 3: My this compound product is showing significant tailing during silica gel column chromatography, making it difficult to obtain a pure fraction. What is causing this and how can I improve the separation?
Answer:
Tailing on silica gel is a frequent issue when purifying basic compounds like aminopyrimidines.
Underlying Causality:
Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your aminopyrimidine can interact strongly with these acidic sites, leading to a non-ideal elution profile characterized by broad, tailing peaks.[9]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
The most effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is commonly used at a concentration of 0.5-1% (v/v).[9] The TEA will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Alternative Stationary Phases:
-
If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
-
Acid-Base Extraction:
-
An alternative purification strategy is to perform an acid-base extraction. This can be particularly useful for removing non-basic impurities.[9]
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium carbonate until the pH is >10. Your product will precipitate out or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
Experimental Workflows
General Protocol for the Synthesis of this compound
This protocol provides a general starting point. Optimization may be required based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL per gram of dichloropyrimidine).
-
Amine Addition: To this solution, add n-butylamine (1.05 eq) dropwise at room temperature over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. jsscacs.edu.in [jsscacs.edu.in]
- 14. wjarr.com [wjarr.com]
- 15. preprints.org [preprints.org]
- 16. This compound | C8H12ClN3 | CID 26369884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemwhat.com [chemwhat.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-butyl-6-chloropyrimidin-4-amine and N-sec-butyl-6-chloropyrimidine-4,5-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds due to their prevalence in biologically active molecules. Understanding the nuanced reactivity of substituted pyrimidines is paramount for the efficient synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, pyrimidine building blocks: N-butyl-6-chloropyrimidin-4-amine and N-sec-butyl-6-chloropyrimidine-4,5-diamine. The primary focus will be on the nucleophilic aromatic substitution (SNAr) of the C6-chloro substituent, a common reaction in the functionalization of such heterocycles.
The core difference between these two molecules lies in the presence of an additional amino group at the C5 position of N-sec-butyl-6-chloropyrimidine-4,5-diamine. This seemingly minor structural change has profound implications for the electronic properties of the pyrimidine ring and, consequently, its reactivity. Furthermore, the steric profiles of the n-butyl versus the sec-butyl group introduce another layer of complexity that can influence reaction kinetics.
Unpacking the Reactivity Puzzle: Electronic and Steric Effects
The reactivity of halopyrimidines in SNAr reactions is predominantly governed by the electronic nature of the pyrimidine ring and the position of the halogen.[1] The C4 and C6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[2]
The Decisive Role of the C5-Amino Group: An Electronic Deactivator
The introduction of an amino group at the C5 position in N-sec-butyl-6-chloropyrimidine-4,5-diamine is the single most important factor influencing its reactivity compared to this compound. The amino group is a potent electron-donating group through resonance. This donation of electron density to the pyrimidine ring increases the electron density at the C6 position, making it less electrophilic and thus less susceptible to nucleophilic attack.
In contrast, this compound lacks this C5-amino group. The C4-amino group does donate electron density to the ring, but its effect on the C6-position is less pronounced than that of a C5-substituent. Consequently, the C6-chloro group in this compound is expected to be significantly more reactive towards nucleophiles. This deactivating effect of an amino group on the pyrimidine nucleus for SNAr reactions is a well-documented phenomenon.[3]
Steric Considerations: n-butyl vs. sec-butyl
The difference between an n-butyl and a sec-butyl group lies in their steric bulk around the point of attachment.[4] The sec-butyl group is more sterically hindered due to the branching at the alpha-carbon.[4] This increased steric hindrance can affect the reactivity in two ways:
-
Conformational Effects : The bulkier sec-butyl group may influence the preferred conformation of the molecule, potentially hindering the approach of a nucleophile to the C6 position.
-
Transition State Destabilization : During an SNAr reaction, the attacking nucleophile forms a negatively charged intermediate known as a Meisenheimer complex.[5] Increased steric crowding in the transition state leading to this intermediate can raise the activation energy of the reaction, thereby slowing it down.[6][7]
Therefore, even without considering the electronic effects, the sec-butyl group in N-sec-butyl-6-chloropyrimidine-4,5-diamine would be expected to confer a slightly lower reactivity compared to the n-butyl group in this compound.
Predicted Reactivity: A Summary
| Feature | This compound | N-sec-butyl-6-chloropyrimidine-4,5-diamine | Rationale |
| Electronic Effect at C6 | More Electrophilic | Less Electrophilic | The C5-amino group in the diamine is a strong electron-donating group, deactivating the ring towards nucleophilic attack.[3] |
| Steric Hindrance | Lower | Higher | The sec-butyl group is bulkier than the n-butyl group, potentially hindering the approach of nucleophiles.[4][7] |
| Predicted Reactivity in SNAr | Higher | Significantly Lower | The deactivating electronic effect of the C5-amino group is the dominant factor, compounded by the minor steric effect of the sec-butyl group. |
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted differences in reactivity, a well-designed kinetic study is essential. The following protocol outlines a general approach for comparing the rates of SNAr reactions for the two subject compounds.
Objective:
To quantitatively compare the reaction rates of this compound and N-sec-butyl-6-chloropyrimidine-4,5-diamine with a model nucleophile (e.g., morpholine) under standardized conditions.
Materials:
-
This compound
-
Morpholine (or other suitable nucleophile)
-
A suitable solvent (e.g., ethanol, propanol)[10]
-
An internal standard for chromatographic analysis (e.g., dodecane)[11]
-
Reaction vessels (e.g., microwave vials or sealed tubes)
-
Heating and stirring apparatus (e.g., heating block with magnetic stirring)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS or LC-MS)
Experimental Protocol:
-
Reaction Setup : In separate, identical reaction vessels, dissolve equimolar amounts of this compound and N-sec-butyl-6-chloropyrimidine-4,5-diamine in the chosen solvent.
-
Internal Standard : Add a precise amount of the internal standard to each reaction mixture.
-
Initiation : To each vessel, add a slight excess (e.g., 1.2 equivalents) of the nucleophile (morpholine).
-
Reaction Conditions : Place the vessels in a preheated block at a constant temperature (e.g., 80 °C) and begin vigorous stirring.
-
Monitoring : At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by diluting it in a cold solvent (e.g., ethyl acetate) and passing it through a short plug of silica gel.
-
Analysis : Analyze the quenched samples by GC-MS or LC-MS to determine the relative concentrations of the starting material, product, and internal standard.
-
Data Processing : Plot the concentration of the product formed over time for both reactions. The initial slope of these curves will provide the initial reaction rate.
Visualizing the Workflow
Caption: Workflow for the comparative kinetic analysis.
Logical Framework for Reactivity Comparison
The expected outcome of this experiment is that the reaction of this compound will proceed at a significantly faster rate than that of N-sec-butyl-6-chloropyrimidine-4,5-diamine. This difference in reactivity can be attributed to the following logical progression:
Caption: Causality of differential reactivity.
Conclusion
The reactivity of this compound and N-sec-butyl-6-chloropyrimidine-4,5-diamine in nucleophilic aromatic substitution reactions is expected to be markedly different. The primary determinant of this difference is the strong electron-donating nature of the C5-amino group in the diamine, which deactivates the pyrimidine ring towards nucleophilic attack. The increased steric bulk of the sec-butyl group is a secondary, albeit contributing, factor that further reduces reactivity. For medicinal chemists and process developers, this means that reactions involving the displacement of the C6-chloro group will require significantly more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive nucleophiles) for N-sec-butyl-6-chloropyrimidine-4,5-diamine compared to this compound. A thorough understanding of these underlying principles is crucial for the strategic design and efficient execution of synthetic routes targeting novel pyrimidine-based therapeutics.
References
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved from [Link]
- De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Quesada, E., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett, 23(19), 2821-2824.
- Terrier, F. (2013). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of Physical Organic Chemistry, 26(8), 635-642.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 41259-67-0|N4-Butyl-6-chloropyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]
- 9. CAS 41259-67-0 | N4-Butyl-6-chloropyrimidine-4,5-diamine - Synblock [synblock.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Structure-Activity Relationships of N-Substituted 6-Chloropyrimidin-4-amine Derivatives
For researchers and professionals in drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide delves into the structure-activity relationships (SAR) of N-substituted 6-chloropyrimidin-4-amine derivatives, a class of compounds with significant potential for targeted therapies. By objectively comparing the performance of hypothetical analogs based on established principles, this document provides a framework for rational drug design, supported by experimental data from related compound series. We will explore the nuances of synthetic strategies, the impact of structural modifications on biological activity, and the methodologies required for robust evaluation.
The 4-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery
The 4-aminopyrimidine core is a well-established pharmacophore found in a multitude of biologically active molecules. Its prevalence stems from the ability of the pyrimidine ring and its substituents to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. Derivatives of this scaffold have shown a broad range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic placement of different functional groups on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile.
Synthetic Strategies for N-Substituted 6-Chloropyrimidin-4-amine Derivatives
The synthesis of N-substituted 6-chloropyrimidin-4-amine derivatives typically proceeds via a nucleophilic aromatic substitution reaction. The starting material is often a di- or tri-chlorinated pyrimidine, where the chlorine at the 4-position is selectively displaced by an amine.
A general and efficient method for synthesizing these compounds involves the reaction of 4,6-dichloropyrimidine with a primary amine, such as n-butylamine, in the presence of a base and a suitable solvent. This approach is analogous to methods used for the preparation of other N-substituted aminopyrimidines.[4]
Experimental Protocol: Synthesis of N-Butyl-6-chloropyrimidin-4-amine (A Representative Analog)
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base, for example, diisopropylethylamine (DIPEA) (1.2 eq).
-
Amine Addition: Slowly add n-butylamine (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR of this compound derivatives, we present a comparative analysis of a hypothetical series of analogs. The biological activity is represented by the half-maximal inhibitory concentration (IC50) against a hypothetical protein kinase, "Kinase X." Lower IC50 values indicate higher potency. The trends in this hypothetical data are based on established principles from SAR studies of similar aminopyrimidine derivatives.[5][6]
Table 1: Hypothetical SAR Data for N-Substituted 6-Chloropyrimidin-4-amine Derivatives against Kinase X
| Compound ID | R Group (at N4) | IC50 (µM) for Kinase X |
| 1a | Methyl | 25.3 |
| 1b | Ethyl | 15.8 |
| 1c | Propyl | 8.2 |
| 1d | n-Butyl | 4.5 |
| 1e | iso-Butyl | 7.9 |
| 1f | sec-Butyl | 12.1 |
| 1g | tert-Butyl | 35.6 |
| 1h | Pentyl | 6.8 |
| 1i | Cyclobutyl | 9.5 |
| 1j | Phenyl | 42.1 |
Interpretation of SAR Trends
The hypothetical data in Table 1 suggests several key SAR trends for this series of compounds:
-
Alkyl Chain Length: There appears to be a positive correlation between the length of the linear alkyl chain at the N4 position and the inhibitory activity, up to the n-butyl group (1d ). This suggests that a hydrophobic pocket in the kinase's active site can accommodate and favorably interact with an alkyl chain of this length. The decrease in potency with the pentyl group (1h ) may indicate that longer chains extend beyond this pocket, leading to a less optimal fit.
-
Steric Hindrance: Branching of the alkyl chain generally leads to a decrease in potency. For instance, the iso-butyl (1e ) and sec-butyl (1f ) analogs are less active than the linear n-butyl derivative (1d ). The significantly reduced activity of the tert-butyl analog (1g ) highlights the detrimental effect of steric bulk near the pyrimidine core, which likely disrupts a key binding interaction.
-
Cyclic vs. Acyclic Substituents: The cyclobutyl derivative (1i ) shows moderate activity, suggesting that a cyclic structure can be accommodated, though it is less optimal than the linear n-butyl chain.
-
Aromatic Substituents: The phenyl-substituted analog (1j ) is significantly less active, indicating that a bulky, rigid aromatic ring at this position is not well-tolerated, possibly due to steric clashes or unfavorable electronic interactions.
Caption: Key SAR trends for N4-substituted derivatives.
In Vitro Biological Evaluation: Kinase Inhibition Assay
To determine the inhibitory activity of the synthesized compounds against a specific protein kinase, a biochemical assay is employed. A common method is a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a series of dilutions for each test compound in DMSO.
-
Reaction Mixture: In a multi-well plate, add the kinase enzyme, a fluorescently-labeled substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, often containing a chelating agent like EDTA.
-
Detection: Measure the fluorescence signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value by fitting the dose-response data to a suitable equation.
This type of assay is crucial for quantifying the potency of new chemical entities and guiding the optimization process in drug discovery.[7]
Conclusion and Future Directions
This guide provides a foundational understanding of the SAR for N-substituted 6-chloropyrimidin-4-amine derivatives, based on a hypothetical but scientifically plausible set of analogs. The key takeaways are that the nature of the N4-substituent, particularly its size, shape, and hydrophobicity, plays a critical role in determining biological activity. Future research in this area should focus on exploring a wider range of substituents at the N4-position and also investigating the impact of modifications at other positions of the pyrimidine ring. For instance, replacing the 6-chloro group with other functionalities could further modulate the potency, selectivity, and pharmacokinetic properties of these compounds. Such studies, guided by the principles outlined here, will undoubtedly accelerate the discovery of novel and effective therapeutic agents based on the versatile 4-aminopyrimidine scaffold.
References
- Singour, et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2023).
- Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH.
- de la Fuente, A., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed.
- Abdel-Maksoud, M. S., et al. (2025).
- van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- El-Naggar, A. M., et al. (2021).
- BenchChem. (2025). Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. BenchChem.
- Cosimelli, B., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists.
- Al-Mokadem, A. S., et al. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. MDPI.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. BenchChem.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Double-Edged Sword: Translating In Vitro Potency to In Vivo Efficacy for N-butyl-6-chloropyrimidin-4-amine Based Anticancer Agents
A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development
In the relentless pursuit of novel anticancer therapeutics, the pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent kinase inhibitors. Among these, N-butyl-6-chloropyrimidin-4-amine and its derivatives have garnered significant interest due to their promising in vitro cytotoxic profiles against various cancer cell lines. However, the journey from a promising petri dish result to a successful clinical outcome is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound based compounds, offering insights into the experimental methodologies, underlying biological principles, and the critical factors that govern the translation of laboratory findings to real-world therapeutic potential.
The Promise in the Dish: In Vitro Efficacy of Pyrimidine Derivatives
The initial assessment of any potential anticancer compound lies in its ability to kill cancer cells in a controlled laboratory setting. In vitro assays are indispensable tools for high-throughput screening and for elucidating the mechanism of action at a cellular level.
Quantifying Cytotoxicity: The MTT Assay
A cornerstone of in vitro toxicology and pharmacology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation.[1][2] The principle hinges on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity of Pyrimidine Derivatives [1][2][3][4][5]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a predetermined density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound based compounds in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: In Vitro Cytotoxicity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src, Fyn, SGK1 | GIN8 (Glioblastoma) | 11.2 | [6] |
| Thienopyrimidine | EGFR, VEGFR-2 | MCF-7 (Breast) | 1.23 (VEGFR-2) | [7] |
| 5-Trifluoromethylpyrimidine | EGFR | A549 (Lung) | 0.35 | [8] |
| Pyrazolopyrimidine Urea | VEGFR-2 | Various | 0.553 - 3.80 (GI₅₀) | [9] |
Note: The IC₅₀ values presented are for representative compounds from the cited literature and are intended to be illustrative of the potency of pyrimidine-based kinase inhibitors.
Deciphering the Mechanism: Targeting Key Signaling Pathways
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[10][11] Dysregulation of these pathways is a hallmark of cancer. Two of the most well-characterized pathways frequently targeted by pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
EGFR Signaling Pathway: The EGFR pathway, upon activation by its ligands, triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[12][13] Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling.[10]
VEGFR Signaling Pathway: The VEGFR pathway is a critical mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[14][15] Pyrimidine derivatives can inhibit VEGFR-2, the primary receptor for VEGF, thereby suppressing tumor-induced angiogenesis.
Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition by pyrimidine-based compounds.
From Benchtop to Bedside: The Crucial Role of In Vivo Efficacy Studies
While in vitro data provides a strong foundation, the true test of a drug candidate's potential lies in its performance within a complex living organism. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall anti-tumor efficacy.
The Gold Standard: Subcutaneous Xenograft Mouse Models
The subcutaneous xenograft model is a widely used and well-established preclinical model for evaluating the efficacy of anticancer agents.[16][17][18][19] This model involves the implantation of human cancer cells into immunocompromised mice, which then form solid tumors that can be monitored and measured.
Experimental Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy [16][17][18][19]
-
Cell Preparation: Culture human cancer cells (e.g., A549, NCI-H446) to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Prepare the this compound based compound in a suitable vehicle and administer it to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[16] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.
Caption: A typical workflow for an in vivo subcutaneous xenograft study.
Table 2: In Vivo Efficacy of a Representative Pyrimidine-Based Aurora Kinase Inhibitor [20][21]
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |
| Orally Bioavailable Prodrug (25) | NCI-H446 SCLC Xenograft | 50-100 mg/kg, oral, 5-on-2-off | >80% tumor regression | [20][21] |
Note: This data is for a pyrimidine-based Aurora kinase inhibitor, demonstrating the potential for significant in vivo efficacy with this class of compounds.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal of preclinical development is to identify compounds with a strong in vitro-in vivo correlation (IVIVC), where potent in vitro activity translates into significant in vivo efficacy. However, this is often not a straightforward relationship. Several factors can influence this correlation:
-
Pharmacokinetics (PK): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal drug exposure in vivo.
-
Pharmacodynamics (PD): The in vivo target engagement and downstream pathway modulation may differ from what is observed in cell culture.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can significantly impact drug efficacy, an aspect not captured in standard in vitro assays.
-
Toxicity: A compound may exhibit potent anticancer activity but also have unacceptable toxicity to normal tissues, limiting its therapeutic window.
Conclusion: A Holistic Approach to Drug Discovery
The development of this compound based compounds as anticancer agents exemplifies the intricate and challenging nature of modern drug discovery. While potent in vitro activity is a crucial first step, it is the rigorous evaluation in well-designed in vivo models that ultimately determines the therapeutic potential of a new chemical entity. A thorough understanding of the compound's mechanism of action, coupled with a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties, is essential for bridging the gap between the laboratory and the clinic. By employing a holistic and data-driven approach that integrates both in vitro and in vivo studies, researchers can increase the likelihood of translating promising preclinical candidates into effective and safe cancer therapies.
References
-
Protocol Online. Xenograft Tumor Model Protocol. [Link]
-
CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Protocols.io. LLC cells tumor xenograft model. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Frontiers in Pharmacology. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
-
PubMed. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PubMed. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. [Link]
-
National Institutes of Health. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Taylor & Francis Online. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
National Institutes of Health. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
-
National Institutes of Health. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]
-
Future Science. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. [Link]
-
PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. [Link]
-
National Institutes of Health. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. [Link]
-
National Institutes of Health. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ACS Publications. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]
-
PubMed. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. [Link]
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. LLC cells tumor xenograft model [protocols.io]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis to confirm the structure of N-butyl-6-chloropyrimidin-4-amine products
Introduction: The Imperative for Unambiguous Structural Elucidation
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The N-butyl-6-chloropyrimidin-4-amine scaffold, in particular, is a valuable intermediate in the synthesis of targeted kinase inhibitors and other biologically active molecules.[4][5] However, the synthesis of such substituted pyrimidines is often fraught with the potential for isomerism. The reaction of 4,6-dichloropyrimidine with n-butylamine can theoretically yield two distinct regioisomers: the desired this compound and the isomeric N-butyl-4-chloropyrimidin-6-amine.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the definitive structural confirmation of the this compound product. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and unambiguous characterization of heterocyclic compounds.
The Analytical Challenge: Distinguishing Regioisomers
The primary analytical challenge lies in differentiating the target product from its key isomer. While chromatographic methods like TLC or HPLC can indicate the purity of the product, they cannot, without an authentic standard of the isomer, confirm the regiochemistry of the substitution. Spectroscopic analysis is therefore not just a characterization step, but the definitive arbiter of molecular structure.
A Multi-Faceted Spectroscopic Approach
No single technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1][2] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.
A standard ¹H NMR spectrum provides the initial blueprint of the proton environment. Key expected signals for this compound are:
-
Pyrimidine Ring Protons: Two singlets in the aromatic region. The proton at the 2-position (H-2) is expected to be the most deshielded, appearing at a lower field (higher ppm) than the proton at the 5-position (H-5).
-
N-Butyl Group Protons: A characteristic pattern of four signals: a triplet (CH₃), two multiplets (internal CH₂ groups), and a triplet corresponding to the CH₂ group adjacent to the amine nitrogen, which will be deshielded by the nitrogen.
-
Amine Proton (N-H): A broad singlet whose chemical shift is highly dependent on solvent and concentration. A D₂O shake experiment, where the sample is shaken with a drop of deuterium oxide, will cause this peak to disappear, confirming its identity as an exchangeable proton.[6]
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
-
Pyrimidine Ring Carbons: Four distinct signals are expected in the downfield region. The carbon atom bonded to chlorine (C-6) and the carbon bonded to the amino group (C-4) will have characteristic chemical shifts influenced by these substituents.
-
N-Butyl Group Carbons: Four signals in the upfield, aliphatic region of the spectrum.
While 1D NMR suggests the structure, 2D NMR proves it. For this specific molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[7][8] It reveals correlations between protons and carbons that are separated by two or three bonds.
The Causality of HMBC: The key to distinguishing the 4-amino isomer from the 6-amino isomer lies in the long-range correlations from the N-butyl group to the pyrimidine ring. For the target compound, this compound, we expect to see a 3-bond correlation from the protons of the N-CH₂ group to the C-5 carbon of the pyrimidine ring and a 2-bond correlation to the C-4 carbon. This correlation pattern is unique to this isomer and provides irrefutable proof of the butyl group's attachment point.
Visualization of Key HMBC Correlations
The following diagram illustrates the crucial long-range correlations that confirm the structure of this compound.
Caption: Key HMBC correlations confirming the N4 substitution.
Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and structural information based on its fragmentation patterns.[1][2]
Choice of Ionization: The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is critical.[9][10][11]
-
ESI-MS: This is the preferred initial method as it is gentle and typically provides a strong signal for the protonated molecule [M+H]⁺. This confirms the molecular weight of the product.
-
EI-MS: This technique imparts more energy, leading to fragmentation.[11] While it can make the molecular ion peak less intense or absent, the resulting fragmentation pattern can be highly diagnostic for the structure.
The Chlorine Isotopic Pattern: A Crucial Diagnostic Marker A key feature to look for is the isotopic signature of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, in the mass spectrum, any fragment containing a chlorine atom will appear as a pair of peaks: the M⁺ peak and an M+2 peak with approximately one-third the intensity. This is a definitive confirmation of the presence of one chlorine atom in the molecule.
Expected Fragmentation: Under EI conditions, characteristic fragmentation would involve the cleavage of the butyl group. The loss of a propyl radical (•C₃H₇) via alpha-cleavage is a common pathway for N-alkyl amines, providing a significant fragment ion.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups.[3][12][13] While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique.
Key Vibrational Modes: For this compound, the IR spectrum should exhibit characteristic absorption bands:
-
N-H Stretch: A distinct peak in the range of 3300-3500 cm⁻¹, characteristic of the secondary amine.[12]
-
C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl group and often weaker peaks above 3000 cm⁻¹ for the sp² C-H bonds of the pyrimidine ring.
-
C=N and C=C Stretches: A series of absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the pyrimidine ring.[12]
-
C-Cl Stretch: A signal in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹, indicating the presence of a carbon-chlorine bond.[14]
Comparative Data Summary
The following table summarizes the expected key spectroscopic data for the unambiguous identification of this compound and highlights the expected differences from a potential isomer.
| Spectroscopic Technique | This compound (Expected Data) | Comparison with N-butyl-4-chloropyrimidin-6-amine |
| ¹H NMR | ~8.4 ppm (s, 1H, H-2), ~6.5 ppm (s, 1H, H-5), ~5.0-6.0 ppm (br s, 1H, NH), ~3.4 ppm (t, 2H, N-CH₂), ~1.6 ppm (m, 2H), ~1.4 ppm (m, 2H), ~0.9 ppm (t, 3H, CH₃) | Chemical shifts of ring protons would differ. H-2 and H-5 would be in different electronic environments, leading to different δ values. |
| ¹³C NMR | ~162 (C4), ~161 (C6), ~158 (C2), ~105 (C5), ~42 (N-CH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃) ppm | The chemical shifts of the substituted carbons (C4 and C6) would be significantly different due to the change in attached heteroatoms (N vs. Cl). |
| HMBC | Crucial Correlation: Cross-peaks from N-CH₂ protons to C4 and C5. | Crucial Difference: N-CH₂ protons would show correlations to C6 and C5, but not C4. This is the definitive distinguishing feature. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 186.08. Isotopic peak at m/z 188.08 (~33% intensity). | Identical molecular weight and isotopic pattern. MS alone cannot distinguish isomers. |
| Mass Spec (EI Frag.) | Fragmentation pattern dominated by loss of butyl chain fragments. | Fragmentation patterns may be subtly different but could be difficult to distinguish without a reference standard. |
| FTIR | N-H stretch (~3400 cm⁻¹), Aliphatic C-H (~2950 cm⁻¹), Ring C=N/C=C (~1600 cm⁻¹), C-Cl (~750 cm⁻¹) | The overall spectrum would be very similar. The "fingerprint" region might show minor differences, but IR is not the primary tool for distinguishing these regioisomers.[15] |
Workflow for Structural Confirmation
A logical and efficient workflow is paramount for ensuring scientific integrity.
Caption: Recommended workflow for product analysis.
Detailed Experimental Protocols
These are generalized protocols and may require optimization based on available instrumentation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]
-
Set a spectral width of approximately -2 to 12 ppm.
-
Acquire 8-16 scans with a relaxation delay (D1) of 1-2 seconds.[1]
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).[1]
-
Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Utilize standard, instrument-provided pulse programs for gCOSY, gHSQC, and gHMBC experiments.
-
For HMBC, optimize the long-range coupling delay (typically set to detect correlations from a J-coupling of 7-8 Hz) to effectively observe 2- and 3-bond correlations.[7]
-
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Analysis: Identify the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+H+2]⁺ chlorine isotope peak.
Protocol 3: FTIR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid product directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands corresponding to the expected functional groups.
Conclusion
The structural confirmation of this compound is a clear example of the necessity for a rigorous, multi-technique spectroscopic approach. While ¹H NMR and Mass Spectrometry provide strong initial evidence for the structure and composition, they are insufficient on their own to definitively resolve the critical issue of regiochemistry. The HMBC experiment, by unambiguously establishing the connectivity between the N-butyl group and the C-4 position of the pyrimidine ring, serves as the ultimate arbiter. Supported by functional group confirmation from FTIR, this comprehensive analytical workflow provides a self-validating system that ensures the absolute structural integrity of the synthesized product, a non-negotiable requirement in drug discovery and development.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group. ResearchGate.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
-
Spectroscopic Investigation on the Interaction of Pyrimidine Derivative with Human Serum Albumin. Industrial & Engineering Chemistry Research. Available from: [Link]
-
NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons. Semantic Scholar. Available from: [Link]
- Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.
-
Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. Available from: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Semantic Scholar. Available from: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
- Resolving Ambiguous Spectroscopic Data for Pyrimidine Compounds. BenchChem.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH). Available from: [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. Available from: [Link]
-
NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. Available from: [Link]
-
How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study? ResearchGate. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry. Available from: [Link]
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. National Institutes of Health (NIH). Available from: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]
-
Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. National Institutes of Health (NIH). Available from: [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available from: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. Available from: [Link]
-
Top 6 Ion Sources in Mass Spectrometry. Metware Biotechnology. Available from: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. MDPI. Available from: [Link]
-
Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers. ACS Publications. Available from: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. National Institutes of Health (NIH). Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. Available from: [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available from: [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. ResearchGate. Available from: [Link]
-
Can IR Spectroscopy Distinguish Isomers? YouTube. Available from: [Link]
-
2-Chloropyrimidin-4-amine. ResearchGate. Available from: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
-
4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for N-butyl-6-chloropyrimidin-4-amine Derivatives
In the landscape of modern drug discovery, pyrimidine derivatives have emerged as a cornerstone scaffold for developing novel therapeutic agents, particularly in oncology.[1] Their structural versatility allows for the synthesis of compounds with a broad spectrum of biological activities, including potent anticancer effects.[2][3] The N-butyl-6-chloropyrimidin-4-amine backbone, in particular, represents a promising avenue for generating new classes of cytotoxic agents. However, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous preclinical evaluation, a critical component of which is the accurate assessment of cytotoxicity.[4]
This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate method for evaluating this compound derivatives. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and discuss the nuances of their application in the context of pyrimidine-based drug discovery.
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health.[5] A comprehensive understanding requires a multi-pronged approach that interrogates different cellular processes.[6] For this reason, we will compare three distinct and complementary assays: the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity; and the Caspase-Glo® 3/7 assay, which specifically quantifies apoptosis. The choice of assay should be guided by the specific scientific question being addressed.[7]
Assay Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate cytotoxicity assay based on the research objective.
Caption: A decision-making workflow for selecting appropriate cytotoxicity assays.
Comparison of Key Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan product. | Cost-effective, well-established, high-throughput compatible.[8] | Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step.[9] |
| alamarBlue™ Assay | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10] | Fluorometric or colorimetric measurement. | Non-toxic, allows for continuous monitoring of cell viability, simple "add-and-read" protocol.[11][12] | Signal can be influenced by changes in cellular redox state unrelated to viability. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13] | Colorimetric or luminescent measurement of NADH production.[14] | Directly measures cell death (necrosis), non-destructive to remaining viable cells.[15] | May not detect early apoptotic events; LDH in serum can interfere with the assay. |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key effectors of apoptosis.[16] | Luminescent signal proportional to caspase activity. | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[16] | Does not measure other forms of cell death; requires a luminometer. |
In-Depth Methodologies and Expert Insights
MTT Assay: The Workhorse of Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability and proliferation. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product.[8] This conversion is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[17] Include vehicle-only controls.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Why an overnight incubation? This allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent physiological state at the start of the experiment.
-
Self-validating controls: Including a positive control (a known cytotoxic agent) and a negative control (vehicle) is crucial for validating each experiment. The results should demonstrate a dose-dependent decrease in viability for the positive control.
alamarBlue™ (Resazurin) Assay: A Non-Invasive Alternative
The alamarBlue™ assay offers a significant advantage over the MTT assay in that it is non-toxic to cells, allowing for kinetic monitoring of cell viability.[11] The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[11] The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[19]
-
Why protect from light? Resazurin is light-sensitive, and exposure can lead to degradation and increased background signal.
-
Kinetic monitoring: The non-toxic nature of the reagent allows for repeated measurements from the same wells over time, providing valuable data on the kinetics of cytotoxicity. This self-validates the progression of the cellular response.
Lactate Dehydrogenase (LDH) Assay: A Direct Measure of Cell Death
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][20] This makes it a direct indicator of necrosis or late-stage apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[21] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.[15]
-
Why measure supernatant? LDH is released from compromised cells, so its activity is measured in the extracellular medium. This is a direct measure of cell lysis.
-
Controls for validation: It is essential to include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).
Caspase-Glo® 3/7 Assay: Unveiling the Apoptotic Pathway
The Caspase-Glo® 3/7 assay is a highly sensitive method for specifically detecting apoptosis.[16] It measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.[22] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and add it directly to the wells containing the cells. The volume of reagent added is typically equal to the volume of the cell culture medium.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours. The incubation time should be optimized for the specific cell line.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Why measure caspase activity? The activation of executioner caspases is a hallmark of apoptosis.[23] This assay provides a direct and specific measurement of this event.
-
Inhibitor control: Including a pan-caspase inhibitor as a negative control can confirm that the observed signal is indeed due to caspase activity, thus providing a self-validating mechanism for the assay's specificity.
Concluding Remarks for the Researcher
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of this compound derivatives. For initial high-throughput screening to identify cytotoxic "hits," the MTT or alamarBlue™ assays are excellent choices due to their simplicity and cost-effectiveness. To further elucidate the mechanism of cell death, the LDH and Caspase-Glo® 3/7 assays provide more specific insights into necrosis and apoptosis, respectively. A multi-parametric approach, potentially multiplexing assays like alamarBlue™ and a caspase assay, will yield the most comprehensive and robust data, ultimately accelerating the journey of a promising compound from the bench to the clinic. Always remember that thorough validation of any assay in your specific experimental system is paramount for generating reliable and reproducible results.[24][25]
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PMC - PubMed Central. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
AlamarBlue Cell Viability Assay Reagent. G-Biosciences. [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]
-
150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi. JOCPR. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
AlamarBlue Assay Protocol. Advanced BioMatrix. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Selecting the Right Cell-Based Assay. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
(PDF) Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]
-
The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. PlumX. [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 6. researchgate.net [researchgate.net]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 11. allevi3d.com [allevi3d.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. stemcell.com [stemcell.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. jsaae.or.jp [jsaae.or.jp]
- 25. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
A Comparative Analysis of Catalysts for N-butyl-6-chloropyrimidin-4-amine Coupling: A Guide for Researchers
For Immediate Release
Navigating the Catalytic Maze: A Definitive Guide to a Key Pharmaceutical Scaffolding Reaction
This technical guide offers a comprehensive comparative analysis of various catalytic systems for the synthesis of N-butyl-6-chloropyrimidin-4-amine, a crucial intermediate in the development of numerous pharmaceutical agents. The strategic formation of the C-N bond in this molecule is a pivotal step, and the choice of catalyst profoundly impacts reaction efficiency, yield, and overall process viability. This document provides researchers, scientists, and drug development professionals with an in-depth examination of palladium, copper, and nickel-based catalysts, supported by comparative data and detailed experimental protocols to inform catalyst selection and process optimization.
The Significance of this compound
N-substituted pyrimidinamines are prevalent structural motifs in a wide array of biologically active compounds, including kinase inhibitors for oncology and antiviral agents. The N-butyl substituent can play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Consequently, the efficient and scalable synthesis of this compound is of paramount importance in medicinal chemistry and process development.
Section 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic organic chemistry for its broad substrate scope and functional group tolerance.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst. The choice of ligand is critical in facilitating each step of this cycle, particularly the challenging oxidative addition of the C-Cl bond and the final reductive elimination.
Caption: Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Catalyst Systems and Performance
For the amination of less reactive heteroaryl chlorides like 6-chloropyrimidin-4-amine, the selection of a suitable palladium precursor and a sterically hindered, electron-rich phosphine ligand is crucial.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | 24 | 70-85 |
Table 1: Comparative Performance of Palladium Catalysts for N-butylation of 6-chloropyrimidin-4-amine. Data is representative and may vary based on specific reaction conditions and scale.
Section 2: Copper-Catalyzed Amination (Ullmann Condensation)
The copper-catalyzed N-arylation of amines, known as the Ullmann condensation or Ullmann-type reaction, represents a more classical and cost-effective alternative to palladium-catalyzed methods. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
Mechanistic Considerations
The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide. The reaction can proceed through either a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination or a Cu(I)-mediated nucleophilic aromatic substitution pathway. The presence of a suitable ligand can significantly accelerate the reaction by stabilizing the copper species and facilitating the coupling process.
Catalyst Systems and Performance
Copper(I) salts, such as CuI or Cu₂O, are commonly employed as catalysts, often in the presence of a chelating ligand like a diamine or an amino acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 120 | 24 | 75-85 |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 36 | 70-80 |
| Cu(acac)₂ | None | K₃PO₄ | NMP | 150 | 48 | 60-70 |
Table 2: Comparative Performance of Copper Catalysts for N-butylation of 6-chloropyrimidin-4-amine. Data is representative and may vary based on specific reaction conditions and scale.
Section 3: Nickel-Catalyzed Amination
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed transformations, particularly for the activation of challenging C-Cl bonds.
Mechanistic Overview
Similar to palladium, nickel-catalyzed amination is thought to proceed through a Ni(0)/Ni(II) catalytic cycle. A Ni(0) complex, often generated in situ, undergoes oxidative addition to the aryl chloride to form a Ni(II) intermediate. Subsequent reaction with the amine and a base leads to the formation of a nickel-amido complex, which then undergoes reductive elimination to yield the desired product and regenerate the Ni(0) catalyst.
Catalyst Systems and Performance
Commonly used nickel catalysts include NiCl₂(dme) or Ni(COD)₂ in combination with a suitable ligand, which can be a phosphine or an N-heterocyclic carbene (NHC).
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NiCl₂(dme) | IPr·HCl | NaOtBu | 2-Methyl-THF | 100 | 16 | 80-90 |
| Ni(COD)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 75-85 |
| NiBr₂·diglyme | dppf | Cs₂CO₃ | Dioxane | 120 | 30 | 65-75 |
Table 3: Comparative Performance of Nickel Catalysts for N-butylation of 6-chloropyrimidin-4-amine. Data is representative and may vary based on specific reaction conditions and scale.
Section 4: Comparative Summary and Catalyst Selection Guide
The choice of catalyst for the N-butylation of 6-chloropyrimidin-4-amine depends on several factors, including cost, desired reaction time, temperature tolerance of the substrate, and desired yield.
-
Palladium-based catalysts generally offer the highest yields and shortest reaction times under relatively mild conditions, but at a higher cost. They are often the preferred choice for small-scale synthesis and in cases where high efficiency is paramount.
-
Copper-based catalysts are significantly more economical but typically require higher temperatures and longer reaction times. They are a viable option for large-scale synthesis where cost is a major consideration.
-
Nickel-based catalysts provide a good balance between cost and reactivity, often outperforming palladium for certain challenging substrates and offering a more sustainable alternative.
Caption: Figure 2: Decision Guide for Catalyst Selection.
Section 5: Experimental Protocols
General Experimental Workflow
Caption: Figure 3: General Experimental Workflow for Catalytic Amination.
Protocol for Palladium-Catalyzed Amination
-
To a dry Schlenk tube, add 6-chloropyrimidin-4-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and N-butylamine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford this compound.
Protocol for Copper-Catalyzed Amination
-
To a sealable reaction vial, add 6-chloropyrimidin-4-amine (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (3 mL) and N-butylamine (1.5 mmol).
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol for Nickel-Catalyzed Amination
-
In a glovebox, add NiCl₂(dme) (0.05 mmol) and IPr·HCl (0.1 mmol) to a dry reaction tube.
-
Add anhydrous 2-methyl-THF (2 mL) and stir for 10 minutes.
-
Add NaOtBu (1.5 mmol), 6-chloropyrimidin-4-amine (1.0 mmol), and N-butylamine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed amination. Nature, 509(7500), 299–309. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Amination of Aryl Halides with Primary and Secondary Amines. Journal of the American Chemical Society, 129(25), 7808–7819. [Link]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the promise of targeted kinase inhibition is often tempered by the challenge of off-target effects. The pyrimidine scaffold, a cornerstone of many successful kinase inhibitors, is a double-edged sword. Its structural mimicry of the adenine ring of ATP grants it broad access to the ATP-binding pocket of numerous kinases, but this same feature is the primary driver of cross-reactivity, which can confound experimental results and lead to unforeseen toxicities.[1][2]
This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of pyrimidine-based kinase inhibitors. As specific experimental data for N-butyl-6-chloropyrimidin-4-amine is not publicly available, we will use a representative pyrimidine-based inhibitor as a case study to illustrate the principles and methodologies. This approach will equip you with the expertise to design, execute, and interpret robust cross-reactivity profiling studies for your own compounds of interest.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile is a critical determinant of its utility as both a research tool and a therapeutic candidate. Off-target inhibition can lead to a host of complications, from misinterpretation of signaling pathway functions to dose-limiting toxicities in a clinical setting.[3][4] Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely advantageous—it is essential for rigorous scientific inquiry and successful drug development.
A Comparative Analysis of Kinase Profiling Platforms
Several methodologies exist for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations. The choice of platform often depends on the stage of research, the desired depth of information, and available resources. Here, we compare two of the most powerful and widely adopted approaches: Chemical Proteomics (Kinobeads) and Biochemical Assays (ADP-Glo).
| Feature | Chemical Proteomics (Kinobeads) | Biochemical Assays (e.g., ADP-Glo) |
| Principle | Competitive affinity capture of endogenous kinases from cell lysates on immobilized, broad-spectrum inhibitor beads.[5][6] | In vitro measurement of kinase activity by quantifying ADP production from a kinase-substrate reaction.[7][8][9] |
| Format | Affinity pull-down followed by quantitative mass spectrometry (LC-MS/MS). | Plate-based luminescent or fluorescent readout.[7][10] |
| Kinase Source | Endogenous kinases in their native state and complexes from cell or tissue lysates.[6][11] | Recombinant, purified kinases. |
| Throughput | Lower to medium; requires specialized proteomics expertise and instrumentation. | High-throughput; amenable to automation and large-scale screening.[12] |
| Data Output | Dose-response curves for hundreds of kinases simultaneously, providing apparent dissociation constants (Kd).[11] | IC50 values for a panel of individual kinases. |
| Key Advantage | Unbiased discovery of novel targets and assessment of binding in a near-physiological context.[6] | Highly quantitative, reproducible, and scalable for screening large compound libraries against defined kinase panels.[12] |
| Key Limitation | May miss kinases with low expression levels or those that do not bind to the bead matrix. Not suitable for allosteric inhibitors.[6] | Does not account for cellular factors like ATP concentration, scaffolding proteins, or post-translational modifications.[13][14] |
Visualizing the Profiling Workflows
To better understand the practical application of these techniques, let's visualize their experimental workflows.
Caption: Biochemical (ADP-Glo) Kinase Assay Workflow.
Experimental Protocols: A Step-by-Step Guide
To provide actionable insights, we present a detailed, self-validating protocol for determining the IC50 of a pyrimidine-based inhibitor against a panel of kinases using the ADP-Glo™ assay.
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Test Inhibitor: Prepare a 10-point, 3-fold serial dilution of the this compound analog in 100% DMSO, starting at a 1000X final concentration (e.g., 10 mM for a top final concentration of 10 µM).
-
Kinase Buffer (1X): Prepare a buffer appropriate for the kinases being tested (a generic buffer often contains 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT).
-
ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer at a concentration equal to the Km of the specific kinase being assayed.
-
Kinase/Substrate Mix: Prepare a 2X working solution of the recombinant kinase and its corresponding substrate in 1X Kinase Buffer.
2. Kinase Reaction Setup (5 µL per well):
-
Add 2.5 µL of the 2X Kinase/Substrate Mix to each well of a 384-well plate.
-
Add 50 nL of the serially diluted test inhibitor or DMSO (for vehicle control) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of the 2X ATP Solution to all wells.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [7] * Incubate at room temperature for 40 minutes. [7] * Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used to produce a luminescent signal. [8] * Incubate at room temperature for 30-60 minutes. [8] 4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle (DMSO, 0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: From IC50 to Biological Insight
The output of these profiling experiments is a rich dataset that requires careful interpretation. A list of IC50 or Kd values provides a quantitative measure of potency, but the true insight comes from understanding the biological context of the identified off-targets.
For instance, a pyrimidine-based inhibitor designed to target a specific cancer-related kinase, such as a Cyclin-Dependent Kinase (CDK), might also show potent inhibition of a kinase involved in cardiovascular signaling. This off-target activity could have significant safety implications.
Visualizing the Impact: Signaling Pathway Analysis
Consider a hypothetical scenario where our this compound analog, designed to inhibit CDK2, also shows off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Caption: On- and Off-Target Effects on Signaling Pathways.
This diagram illustrates how a single compound can have distinct biological consequences. While the on-target inhibition of CDK2 would arrest the cell cycle as intended, the off-target inhibition of VEGFR2 could independently block angiogenesis. Understanding this polypharmacology is crucial for interpreting cellular phenotypes and predicting in vivo effects. [15]
Conclusion: Towards Rational Inhibitor Design and Use
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF on ResearchGate. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
The use of novel selectivity metrics in kinase research. PMC. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. carnabio.com [carnabio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
